2-(Chloromethyl)-3,5-dimethylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBUWUONENIUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575384 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153476-69-8 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-(Chloromethyl)-3,5-dimethylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-3,5-dimethylpyridine
Introduction
This compound is a heterocyclic organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a reactive chloromethyl group attached to a dimethyl-substituted pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, handling, and applications, with a particular focus on its relevance to researchers and professionals in the field of drug development. Its hydrochloride salt is noted as an intermediate in the preparation of metabolites for proton pump inhibitors like Omeprazole, highlighting its significance in pharmaceutical research.[1][]
Chemical Identity and Molecular Structure
Correctly identifying the compound is the foundation of all scientific work. This compound is systematically named and can be represented in both its free base and hydrochloride salt forms.
Molecular Structure
The structural arrangement of atoms dictates the molecule's reactivity and physical properties. The pyridine ring provides aromatic character, while the chloromethyl group is the primary site of reactivity.
Caption: Chemical structure of this compound.
Chemical Identifiers
The following table summarizes the key identifiers for this compound and its common hydrochloride salt form.
| Identifier | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 153476-69-8[3] | 73590-93-9[1][4] |
| Molecular Formula | C₈H₁₀ClN[3] | C₈H₁₁Cl₂N[4] or C₈H₁₀ClN•HCl[1] |
| Molecular Weight | 155.62 g/mol [3] | 192.09 g/mol [1][4] |
| IUPAC Name | This compound[3] | This compound;hydrochloride[5] |
| Synonyms | 3,5-Dimethyl-2-chloromethylpyridine[3] | Not specified |
Physicochemical Properties
The physical and chemical properties of a compound determine its behavior in different environments and are critical for designing synthetic routes and purification protocols. Data for the hydrochloride salt is more readily available due to its common use.
| Property | Value | Source |
| Appearance | White crystalline solid | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and organic solvents | [4] |
| Purity | Available in purities from 99.7% to 99.9% | [4] |
Note: Much of the publicly available data refers to the structurally similar 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3), an important intermediate for Omeprazole.[6][7] For this related compound, the melting point is 128-131 °C and the boiling point is 272.2 °C.[8][9] Researchers should exercise caution and not conflate the data between these two distinct compounds.
Synthesis and Reactivity
General Synthetic Approach
While specific, detailed preparations for this compound are not extensively published in peer-reviewed journals, its synthesis can be inferred from standard organic chemistry principles and methods used for analogous compounds. A common and effective method involves the chlorination of the corresponding alcohol, 2-(Hydroxymethyl)-3,5-dimethylpyridine.
A well-documented parallel is the synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride from its alcohol precursor.[7][10] This reaction typically employs a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent such as dichloromethane.[7][9] The thionyl chloride reacts with the hydroxyl group to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final product and gaseous byproducts (SO₂ and HCl). The use of thionyl chloride is advantageous as the byproducts are easily removed, simplifying purification.
Reactivity Profile
The primary center of reactivity in this compound is the carbon-chlorine bond in the chloromethyl group. This group makes the compound an excellent electrophile for SN2 (bimolecular nucleophilic substitution) reactions. The chlorine atom is a good leaving group, and the benzylic-like position of the carbon atom facilitates the displacement by a wide range of nucleophiles.
This reactivity is the cornerstone of its utility as a synthetic intermediate. It can readily react with:
-
Thiols (R-SH): To form thioethers, a key step in the synthesis of proton pump inhibitors like Omeprazole.
-
Amines (R-NH₂): To form substituted amines.
-
Alcohols (R-OH) / Phenols (Ar-OH): To form ethers.
-
Cyanide (CN⁻): To extend the carbon chain.
Analytical Characterization Workflow
Ensuring the identity, purity, and stability of a chemical intermediate is paramount in drug development. A multi-step analytical workflow is typically employed to characterize compounds like this compound.
Caption: Standard workflow for the analytical characterization of a synthetic intermediate.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized method for assessing the purity of a small organic molecule and should be optimized for the specific compound and instrument. It is based on methodologies developed for similar pyridine-containing active pharmaceutical ingredients (APIs) and impurities.[11][12]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 10 mM solution of ammonium acetate in high-purity water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Causality: Ammonium acetate is a volatile buffer compatible with mass spectrometry, useful if the HPLC is connected to a mass spectrometer (LC-MS) for peak identification. Acetonitrile is a common organic modifier that elutes compounds from the non-polar stationary phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size).[11][12]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-30 °C.
-
Gradient Elution:
-
Start with 20% Mobile Phase B.
-
Linearly increase to 80% Mobile Phase B over 10 minutes.
-
Hold at 80% Mobile Phase B for 2 minutes.
-
Return to 20% Mobile Phase B over 1 minute and equilibrate for 5 minutes before the next injection.
-
-
Causality: A reverse-phase C18 column is effective for retaining and separating moderately polar to non-polar organic molecules. Gradient elution is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Handling, Stability, and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Safety Precautions: Based on the safety data sheet (SDS) for the closely related 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, this class of compounds should be handled with care. It is expected to be an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[13] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.[13]
-
Stability: The compound is stable under normal, ambient conditions.[13] Avoid exposure to excess heat and incompatible materials. Hazardous decomposition may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas upon combustion.[13]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area. For long-term storage, keeping the material under an inert atmosphere at room temperature is recommended.[7]
Applications in Research and Drug Development
The primary application of this compound hydrochloride is as a chemical intermediate. Its defined role in the synthesis of Omeprazole metabolites makes it a compound of interest for pharmaceutical companies involved in the study of drug metabolism and the development of related compounds.[1][] The reactive chloromethyl group allows for the facile introduction of the 3,5-dimethylpyridine moiety into a target molecule, a common scaffold in medicinal chemistry.
References
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Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Chinese Journal of Synthetic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development (IJTSRD). (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]
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Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(5), 1435-1437. Retrieved from [Link]
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Venugopal, N., Reddy, A. V. B., Reddy, K. S., Madhavi, V., & Reddy, G. V. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 129-34. Retrieved from [Link]
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-(Chloromethyl)-3,5-dimethylpyridine Hydrochloride: Synthesis, Applications, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-(chloromethyl)-3,5-dimethylpyridine, a key heterocyclic building block in medicinal chemistry. Presented primarily as its more stable hydrochloride salt, this document will cover its chemical identity, synthesis methodologies, reactivity, applications in drug discovery, and essential safety protocols. The insights provided are curated to support professionals in optimizing its use in research and development.
Core Chemical Identity
This compound is a substituted pyridine derivative. For practical laboratory and industrial use, it is most commonly available and utilized as its hydrochloride salt to enhance stability.
| Identifier | This compound Hydrochloride | This compound (Free Base) |
| IUPAC Name | This compound;hydrochloride[1][] | This compound[3] |
| CAS Number | 73590-93-9[1][][4][5] | 153476-69-8[][3] |
| Molecular Formula | C₈H₁₁Cl₂N[1][][4] | C₈H₁₀ClN[3] |
| Molecular Weight | 192.08 g/mol [1][] | 155.62 g/mol [3] |
| Appearance | White to off-white crystalline solid or powder.[4] | - |
Molecular Structure:
Caption: Structure of this compound Hydrochloride.
Synthesis and Mechanism
The synthesis of this compound hydrochloride is a critical process, often starting from precursors like 3,5-lutidine (3,5-dimethylpyridine). A common and industrially relevant pathway involves the chlorination of a hydroxymethylpyridine precursor.
Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
A widely employed laboratory and industrial synthesis involves the reaction of the corresponding hydroxymethylpyridine with a chlorinating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[6]
Reaction Scheme:
Caption: General synthesis workflow for chlorination.
Causality in Reagent Selection: Thionyl chloride is a preferred reagent for this conversion due to its efficacy and the nature of its byproducts. The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group is first converted into a better leaving group by reacting with thionyl chloride. The chloride ion then displaces this leaving group. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, driving the reaction to completion. The use of a non-polar solvent like dichloromethane is standard for this type of reaction.[7][8]
Detailed Experimental Protocol
The following protocol is a representative example of the chlorination reaction.
Materials:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)[6]
-
Dichloromethane (DCM)
-
Acetone or Hexane for washing/precipitation
-
Ice bath
-
Three-necked flask equipped with a dropping funnel and magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked flask, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 250g) in dichloromethane (e.g., 480ml).[6]
-
Cooling: Cool the solution in an ice bath with continuous stirring.[6]
-
Reagent Addition: Slowly add a solution of sulfuryl chloride (e.g., 225ml) or thionyl chloride dropwise to the cooled solution.[6][8] Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1.5 to 2 hours to ensure the reaction goes to completion.[6]
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.[6]
-
Add acetone or hexane to the residue to precipitate the product.[6][8]
-
Filter the resulting solid, wash with a small amount of cold acetone or hexane, and dry to obtain the final product, this compound hydrochloride.[6][8]
-
This self-validating protocol ensures high purity and yield by controlling the reaction temperature and effectively removing byproducts.
Application in Drug Development: The Omeprazole Case Study
The primary and most significant application of this compound hydrochloride and its derivatives is as a key intermediate in the synthesis of proton pump inhibitors (PPIs).[9] Omeprazole, a widely used drug for treating acid reflux and ulcers, is a prime example.[6][9]
Role in Omeprazole Synthesis: In the synthesis of Omeprazole, this compound hydrochloride is coupled with a benzimidazole derivative. The chloromethyl group is highly reactive and susceptible to nucleophilic substitution by the thiol group of the benzimidazole moiety, forming a thioether linkage that is central to the final drug structure.
Caption: Role of the title compound in Omeprazole synthesis.
This reaction highlights the importance of the chloromethyl group as a reactive handle for constructing complex molecular architectures in pharmaceutical manufacturing.
Safety, Handling, and Storage
Due to its reactive nature, proper handling of this compound hydrochloride is imperative.
Hazard Identification:
-
Skin and Eye Irritation: Causes skin irritation and serious eye damage.[10][11]
-
Respiratory Irritation: May cause respiratory irritation.[10][11]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[12]
-
Skin Protection: Use chemical-resistant gloves and protective clothing.[13]
-
Respiratory Protection: Use a respirator if dust is generated or ventilation is inadequate.[13]
Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10][13] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][13]
-
In case of skin contact: Wash off with soap and plenty of water.[13] If irritation persists, consult a physician.[11]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[13]
Conclusion
This compound hydrochloride is a valuable and versatile intermediate in the field of medicinal chemistry. Its significance is underscored by its crucial role in the industrial synthesis of widely used pharmaceuticals like Omeprazole. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for researchers and drug development professionals to ensure its safe and effective utilization in the laboratory and beyond. The methodologies and safety guidelines presented in this document provide a solid foundation for working with this important chemical entity.
References
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-
Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. ResearchGate. [Link]
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2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride - Safety Data Sheet. Capot Chemical. [Link]
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This compound--hydrogen chloride (1/1). PubChem. [Link]
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This compound. PubChem. [Link]
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An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-3,5-dimethylpyridine
Introduction
2-(Chloromethyl)-3,5-dimethylpyridine, a substituted pyridine derivative, is a key building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its structural analogue, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, is a critical intermediate in the production of proton pump inhibitors (PPIs) like omeprazole, which are widely used to treat acid-related gastrointestinal disorders[1][2][3]. The efficient and scalable synthesis of these chloromethylpyridine derivatives is therefore of significant industrial importance.
This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, detailed experimental protocols, and a comparative analysis of different synthetic strategies.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound and its analogues generally originates from readily available starting materials like 3,5-lutidine (3,5-dimethylpyridine) or 2,3,5-collidine (2,3,5-trimethylpyridine). The key transformations involve the activation of the pyridine ring, typically through N-oxidation, followed by functionalization at the 2-position. Two major routes are prevalent:
-
The N-Oxide Route with Subsequent Rearrangement and Chlorination: This is the most common and versatile approach. It involves the initial formation of a pyridine N-oxide, which activates the methyl group at the 2-position for subsequent reactions.
-
Direct Chlorination of a Precursor Alcohol: This pathway focuses on the final chlorination step, where a pre-synthesized 2-hydroxymethyl-3,5-dimethylpyridine derivative is converted to the desired chloromethyl compound.
The choice of a specific pathway often depends on the desired substitution pattern on the pyridine ring, scalability, and economic considerations.
Pathway 1: The N-Oxide Route: A Step-by-Step Elucidation
This pathway is a multi-step process that offers a high degree of control over the introduction of various functional groups onto the pyridine ring.
Step 1: N-Oxidation of 3,5-Lutidine
The initial step involves the oxidation of 3,5-lutidine to 3,5-dimethylpyridine-N-oxide. The introduction of the N-oxide functionality is crucial as it increases the electron density at the ortho (2 and 6) and para (4) positions of the pyridine ring, making them more susceptible to electrophilic attack and activating the adjacent methyl groups[4].
Reaction: 3,5-Lutidine → 3,5-Dimethylpyridine-N-oxide
Common Reagents:
Mechanism: The reaction proceeds via the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent.
Experimental Protocol: N-Oxidation of 3,5-Lutidine
-
To a solution of 3,5-lutidine in glacial acetic acid, slowly add 35% hydrogen peroxide while maintaining the temperature at 80°C.
-
Heat the mixture for several hours to ensure complete reaction[4].
-
After the reaction is complete, remove the excess acetic acid under reduced pressure.
-
The resulting 3,5-dimethylpyridine-N-oxide can be used in the subsequent step, in some cases without further purification[6][7][8].
Step 2: Functionalization and Rearrangement
This step is pivotal for introducing the precursor to the chloromethyl group at the 2-position. The Boekelheide rearrangement is a classic and powerful method for this transformation[9][10][11][12].
Reaction: 3,5-Dimethylpyridine-N-oxide → 2-Acetoxymethyl-3,5-dimethylpyridine → 2-Hydroxymethyl-3,5-dimethylpyridine
Reagents:
-
For Boekelheide Rearrangement: Acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA)[9][13].
-
For Hydrolysis: Aqueous base (e.g., NaOH) or acid.
Mechanism of the Boekelheide Rearrangement:
-
Acylation of the N-oxide oxygen by acetic anhydride.
-
Deprotonation of the α-methyl group by the acetate anion.
-
A [3.3]-sigmatropic rearrangement to form the O-acetylated hydroxymethylpyridine.
-
Subsequent hydrolysis cleaves the acetate ester to yield the 2-hydroxymethylpyridine[9].
Alternatively, for the synthesis of the commercially important 4-methoxy derivative, the N-oxide is first nitrated and then methoxylated before the rearrangement step[2][13][14].
Experimental Protocol: Boekelheide Rearrangement and Hydrolysis
-
Heat a mixture of 3,5-dimethylpyridine-N-oxide and acetic anhydride.
-
The resulting 2-acetoxymethyl-3,5-dimethylpyridine is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.
-
Extraction with an organic solvent followed by purification yields 2-hydroxymethyl-3,5-dimethylpyridine[13].
Step 3: Chlorination of the Hydroxymethyl Group
The final step in this pathway is the conversion of the 2-hydroxymethyl group to the 2-chloromethyl group. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.
Reaction: 2-Hydroxymethyl-3,5-dimethylpyridine → this compound
Common Chlorinating Agents:
Mechanism: The chlorinating agent first activates the hydroxyl group by converting it into a good leaving group (e.g., a chlorosulfite ester with SOCl₂). A subsequent nucleophilic attack by the chloride ion displaces this leaving group to form the desired product.
Experimental Protocol: Chlorination with Thionyl Chloride
-
Dissolve 2-hydroxymethyl-3,5-dimethylpyridine in an inert solvent like dichloromethane[15][16].
-
Cool the solution in an ice bath and add thionyl chloride dropwise.
-
Allow the reaction to proceed at room temperature for a specified period.
-
After the reaction is complete, the product, often as a hydrochloride salt, can be isolated by precipitation or crystallization[15].
Pathway 2: Direct Chlorination of Precursor Alcohols
This pathway is more direct if the corresponding 2-hydroxymethylpyridine derivative is readily available. The core of this method is the final chlorination step as described in Step 3 of Pathway 1.
Starting Material: 2-Hydroxymethyl-3,5-dimethylpyridine or its analogues.
The synthesis of the starting alcohol can be achieved through various methods, including those starting from 2,3,5-collidine or through the construction of the pyridine ring from acyclic precursors[1][13].
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: N-Oxide Route | Pathway 2: Direct Chlorination |
| Starting Material | Simple lutidines (e.g., 3,5-lutidine) | Substituted 2-hydroxymethylpyridines |
| Number of Steps | Multi-step | Fewer steps (if alcohol is available) |
| Versatility | High, allows for various substitutions | Dependent on the availability of the alcohol |
| Key Reactions | N-oxidation, Boekelheide rearrangement | Chlorination |
| Industrial Applicability | Widely used for large-scale production | Common for the final conversion step |
Visualizing the Synthesis
Workflow for the N-Oxide Route
Caption: Synthetic workflow via the N-oxide route.
Mechanism of the Boekelheide Rearrangement
Caption: Key steps in the Boekelheide rearrangement.
Conclusion
The synthesis of this compound is a well-established process with several viable pathways. The N-oxide route, featuring the Boekelheide rearrangement, offers a versatile and industrially scalable method starting from simple lutidines. The direct chlorination of the corresponding alcohol is a more straightforward approach when the precursor is readily accessible. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired purity, yield, and economic viability. This guide provides the fundamental knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.
References
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Wikipedia. Boekelheide reaction. [Link]
-
Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]
-
Espacenet. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]
-
ResearchGate. Boekelheide rearrangement of pyrimidine N‐oxides 28 and 29 with acetic.... [Link]
-
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An In-Depth Technical Guide to 2-(Chloromethyl)-3,5-dimethylpyridine: Structure, Properties, and Synthetic Applications
Executive Summary: This guide provides a comprehensive technical overview of 2-(Chloromethyl)-3,5-dimethylpyridine and its commonly used hydrochloride salt. It is a critical pyridine derivative that serves as a foundational building block in the pharmaceutical industry. This document delves into its molecular structure, physicochemical properties, key synthetic methodologies, and its pivotal role as a precursor in the manufacture of proton pump inhibitors (PPIs). The content is structured to provide researchers, scientists, and drug development professionals with actionable insights, from mechanistic understanding to practical laboratory protocols and safety considerations.
Introduction and Significance in Pharmaceutical Synthesis
This compound is a heterocyclic organic compound whose significance is almost exclusively tied to its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). While the free base exists, it is more commonly handled and utilized in its more stable hydrochloride salt form, this compound hydrochloride.[1][2][3]
The primary application of this compound is in the production of omeprazole and related drugs like esomeprazole and tenatoprazole.[3][4][5] These medications are classified as proton pump inhibitors (PPIs), which are instrumental in treating acid-related gastrointestinal conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[4][6] The specific arrangement of the chloromethyl and dimethyl groups on the pyridine ring provides the necessary chemical architecture to build the final, complex omeprazole molecule.[6] Therefore, the purity and reliable synthesis of this intermediate are paramount to the efficacy and safety of the final drug product.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's structure and properties is fundamental to its effective use in synthesis.
Molecular Structure
The molecule consists of a central pyridine ring substituted at the 2-position with a chloromethyl group (-CH2Cl) and at the 3- and 5-positions with methyl groups (-CH3).
Caption: 2D representation of this compound's core structure.
Physicochemical Data
The quantitative properties of this compound are essential for reaction planning, purification, and storage. The data below is compiled for both the free base and its more common hydrochloride salt.
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| IUPAC Name | This compound[7] | This compound;hydrochloride[8] |
| Synonyms | 3,5-Dimethyl-2-chloromethylpyridine[7] | Omeprazole Impurity/Intermediate[2][3] |
| CAS Number | 153476-69-8[7] | 73590-93-9[1][2][3][8] |
| Molecular Formula | C₈H₁₀ClN[7] | C₈H₁₁Cl₂N or C₈H₁₀ClN•HCl[1][2][3][8] |
| Molecular Weight | 155.62 g/mol [7] | 192.09 g/mol [1][3] |
| Appearance | - | White to Off-White Solid/Powder |
| Solubility | - | Soluble in Methanol.[2] |
| Storage Conditions | - | Inert atmosphere, 2-8°C.[1][9] |
Synthesis and Mechanistic Insights
The synthesis of related compounds, such as 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, is well-documented and provides a reliable template for understanding the core chlorination step. A prevalent and industrially relevant method is the conversion of the corresponding hydroxymethyl pyridine precursor using a chlorinating agent.
Causality in Reagent Selection
The choice of a chlorinating agent is critical for achieving high yield and purity. Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are frequently employed.[10][11]
-
Expertise & Experience: Thionyl chloride is often preferred for converting primary alcohols to alkyl chlorides due to its favorable reaction mechanism. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture. This drives the reaction to completion based on Le Châtelier's principle.
General Synthetic Workflow
The transformation follows a clear and logical progression from the alcohol precursor to the final chlorinated product.
Caption: Workflow for the synthesis of the target compound via chlorination.
Experimental Protocol: Chlorination of a Hydroxymethyl Pyridine Precursor
This protocol is a representative example based on established methodologies for analogous compounds.[10][11] It is designed to be self-validating through clear steps and checkpoints.
-
Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve the precursor, 2-hydroxymethyl-3,5-dimethylpyridin-4-ol (or a similar starting material), in a suitable volume of an anhydrous solvent like dichloromethane.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with continuous stirring. This step is critical to control the exothermic nature of the chlorination reaction.
-
Reagent Addition: Add thionyl chloride (or sulfuryl chloride) dropwise to the cooled solution over a period of 30-60 minutes.[10][11] Maintaining a slow addition rate prevents a rapid temperature increase and potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for several hours (e.g., 16 hours) to ensure complete conversion.[10] The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation and Purification: Upon completion, cool the mixture again and add a non-polar solvent like diethyl ether dropwise to precipitate the hydrochloride salt product.[10]
-
Filtration: Collect the precipitated crystals by filtration under suction.
-
Washing and Drying: Wash the collected solid with cold ether to remove any residual impurities and dry under a vacuum to obtain the final product.
Application in Drug Development: The Omeprazole Case
The utility of this compound lies in its reactive chloromethyl group, which makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity is harnessed in the multi-step synthesis of omeprazole.
Caption: Role of this compound as a key intermediate for Omeprazole.
In the synthesis of omeprazole, this pyridine intermediate is reacted with a mercaptobenzimidazole derivative.[6][12] The sulfur atom of the mercapto group acts as a nucleophile, attacking the carbon of the chloromethyl group and displacing the chloride ion. This key carbon-sulfur bond formation links the two heterocyclic ring systems of the final omeprazole molecule. The high purity of the starting intermediate is crucial, as impurities can lead to side products that are difficult to separate from the final API, impacting its safety and efficacy.[13]
Safety, Handling, and Storage
Given its reactive nature and use in synthesis, proper handling of this compound and its salts is imperative.
-
Hazard Identification: The hydrochloride salt is classified as hazardous. It can be harmful if swallowed or inhaled and may cause skin irritation or serious eye irritation.[9][14] Some sources also indicate it can cause severe skin burns and eye damage.[9][15]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[14][16] Work should be conducted in a well-ventilated area or a chemical fume hood.[16][17]
-
First-Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[15][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[16] In all cases of significant exposure, seek immediate medical attention.
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to prevent degradation.[1][9][16]
Conclusion
This compound is more than a simple chemical compound; it is an enabling tool for modern medicine. Its specific molecular structure and predictable reactivity make it an indispensable intermediate in the synthesis of widely used proton pump inhibitors. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for any researcher or professional involved in its use, ensuring both successful synthetic outcomes and a safe laboratory environment.
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Spectroscopic Data for 2-(Chloromethyl)-3,5-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
The structure of 2-(Chloromethyl)-3,5-dimethylpyridine, with the IUPAC name this compound and CAS number 153476-69-8, is presented below. The numbering of the pyridine ring is crucial for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm for ¹H).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm for ¹³C).
-
A greater number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the chloromethyl group, as well as the electron-donating nature of the methyl groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| H-6 | ~8.2 | Singlet | 1H | The proton at the C-6 position is adjacent to the nitrogen atom, leading to a significant downfield shift. |
| H-4 | ~7.3 | Singlet | 1H | The proton at the C-4 position is less deshielded than H-6. |
| -CH₂Cl | ~4.7 | Singlet | 2H | The methylene protons are adjacent to an electronegative chlorine atom and the aromatic ring, resulting in a downfield shift. |
| 3-CH₃ | ~2.4 | Singlet | 3H | The methyl group at the C-3 position. |
| 5-CH₃ | ~2.3 | Singlet | 3H | The methyl group at the C-5 position, expected to be at a slightly different chemical shift than the 3-CH₃. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C-2 | ~158 | The carbon atom attached to the nitrogen and the chloromethyl group is significantly deshielded. |
| C-6 | ~148 | The carbon atom adjacent to the nitrogen is deshielded. |
| C-4 | ~138 | Aromatic carbon. |
| C-3 | ~135 | Aromatic carbon bearing a methyl group. |
| C-5 | ~132 | Aromatic carbon bearing a methyl group. |
| -CH₂Cl | ~45 | The carbon of the chloromethyl group is shifted downfield due to the electronegative chlorine atom. |
| 3-CH₃ | ~18 | Methyl carbon. |
| 5-CH₃ | ~17 | Methyl carbon, with a slightly different chemical environment compared to the 3-CH₃. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum is obtained by measuring the absorption of infrared radiation by the sample.
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Predicted IR Absorption Bands
The predicted key IR absorption bands for this compound are listed below.
| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | C-H stretching (aromatic) | Medium |
| 2980-2850 | C-H stretching (aliphatic -CH₃ and -CH₂-) | Medium to Strong |
| 1600-1450 | C=C and C=N stretching (pyridine ring) | Strong |
| 1450-1350 | C-H bending (aliphatic) | Medium |
| 800-700 | C-Cl stretching | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum and Fragmentation
The predicted mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) and several characteristic fragment ions.
| m/z | Ion | Predicted Fragmentation Pathway |
| 155/157 | [C₈H₁₀ClN]⁺ | Molecular ion (presence of the isotope peak for ³⁷Cl at M+2 with ~1/3 the intensity of the M peak is a key indicator). |
| 120 | [C₈H₁₀N]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 119 | [C₈H₉N]⁺ | Loss of HCl from the molecular ion. |
| 106 | [C₇H₈N]⁺ | Loss of the chloromethyl radical (•CH₂Cl) from the molecular ion. |
| 91 | [C₆H₅N]⁺ | Further fragmentation of the pyridine ring. |
digraph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];M [label="[M]⁺˙\nm/z = 155/157", fillcolor="#EA4335"]; F1 [label="[M - Cl]⁺\nm/z = 120"]; F2 [label="[M - CH₂Cl]⁺\nm/z = 106"];
M -> F1 [label="- •Cl"]; M -> F2 [label="- •CH₂Cl"]; }
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound. By combining theoretical predictions with established principles and data from analogous compounds, this document serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data, which is essential for unambiguous compound characterization and ensuring the integrity of scientific research.
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PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
NIST Chemistry WebBook. Pyridine, 3,5-dimethyl-. [Link]
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Navigating the Solubility Landscape of 2-(Chloromethyl)-3,5-dimethylpyridine: A Technical Guide for Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(Chloromethyl)-3,5-dimethylpyridine, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed analysis for both the hydrochloride salt and the free base forms of the compound. We delve into the theoretical underpinnings of its solubility based on physicochemical properties, present available qualitative solubility data in a range of common laboratory solvents, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.
Introduction: The Significance of Solubility in Synthesis and Development
This compound is a pivotal building block, most notably in the synthesis of proton pump inhibitors. Its journey from a reactant to a component of a final active pharmaceutical ingredient (API) is governed by its interactions with various solvents. A thorough understanding of its solubility is not merely academic; it is a cornerstone of process optimization, enabling rational solvent selection for:
-
Reaction Chemistry: Ensuring reactants are in the same phase for efficient and complete conversion.
-
Work-up and Extraction: Facilitating the separation of the desired product from unreacted starting materials and byproducts.
-
Crystallization and Purification: Selecting appropriate solvent systems to yield a product of high purity and desired polymorphic form.
-
Formulation: Developing a stable and bioavailable drug product.
This guide will explore the solubility of both the commonly used hydrochloride salt and the free base, as their distinct physicochemical properties lead to vastly different behaviors in solution.
Physicochemical Properties: The "Why" Behind the Solubility
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the key parameters to consider are its pKa and lipophilicity (logP).
Basicity and pKa: The Impact of pH
-
At acidic pH (pH < pKa): The compound will predominantly exist in its protonated, hydrochloride salt form. This ionic form is significantly more polar and is expected to exhibit higher solubility in polar protic solvents like water.
-
At basic pH (pH > pKa): The compound will be deprotonated to its free base form. This neutral molecule is less polar and will consequently be more soluble in organic solvents.
This pH-dependent solubility is a critical lever to be used during aqueous work-ups and extractions.
Lipophilicity (logP): "Like Dissolves Like"
The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. A predicted XLogP3 value for the closely related 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine is 3.2. This indicates a significant degree of lipophilicity for the free base. The principle of "like dissolves like" dictates that:
-
The Hydrochloride Salt: Being more polar, it will favor polar solvents.
-
The Free Base: Being more lipophilic, it will show a preference for nonpolar organic solvents.
Solubility Profile: A Solvent-by-Solvent Analysis
The following tables summarize the available qualitative solubility data for this compound hydrochloride and the predicted solubility for the free base in a range of common laboratory solvents.
This compound Hydrochloride
| Solvent Class | Solvent | Solubility | Rationale & Practical Insights |
| Polar Protic | Water | Soluble[3] | The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with water molecules. This is the solvent of choice for reactions involving water-soluble reagents or for creating aqueous layers in extractions. |
| Methanol | Sparingly Soluble[3] | As a polar protic solvent, methanol can solvate the salt, but less effectively than water. It can be a useful solvent for reactions at moderate concentrations or as a co-solvent with water or less polar solvents to fine-tune solubility. | |
| Ethanol | Predicted: Sparingly to Slightly Soluble | Similar to methanol, ethanol's polarity allows for some dissolution. Its lower polarity compared to methanol suggests slightly lower solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Predicted: Soluble | The high polarity and hydrogen bond accepting capability of DMSO make it a powerful solvent for a wide range of compounds, including salts. |
| Dimethylformamide (DMF) | Predicted: Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving many organic salts. | |
| Acetonitrile | Predicted: Slightly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, suggesting lower solubility for the ionic salt. | |
| Halogenated | Dichloromethane (DCM) | Predicted: Slightly Soluble | The moderate polarity of DCM may allow for some dissolution, but it is generally not a good solvent for ionic salts. |
| Chloroform | Slightly Soluble[3] | Similar to DCM, chloroform is not an ideal solvent for salts, but some solubility has been reported. | |
| Nonpolar | Toluene | Predicted: Insoluble | The nonpolar nature of toluene makes it a poor solvent for ionic compounds. |
| Hexane | Predicted: Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is not expected to dissolve the hydrochloride salt. |
This compound (Free Base)
| Solvent Class | Solvent | Predicted Solubility | Rationale & Practical Insights |
| Polar Protic | Water | Insoluble | The non-ionic, lipophilic nature of the free base limits its interaction with the highly polar water molecules. |
| Methanol | Soluble | The organic portion of the molecule can interact favorably with methanol, and the pyridine nitrogen can act as a hydrogen bond acceptor. | |
| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent for the free base. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The free base is expected to be readily soluble in this versatile polar aprotic solvent. |
| Acetone | Soluble | The moderate polarity of acetone should be sufficient to dissolve the free base. | |
| Ester | Ethyl Acetate | Soluble | Ethyl acetate is a common solvent for moderately polar organic compounds and is expected to be a good choice for the free base. |
| Halogenated | Dichloromethane (DCM) | Soluble | The free base should be readily soluble in this common organic solvent. |
| Chloroform | Soluble | Similar to DCM, chloroform is predicted to be an effective solvent. | |
| Nonpolar | Toluene | Soluble | The aromatic nature of both toluene and the pyridine ring should lead to favorable interactions and good solubility. |
| Hexane | Sparingly to Slightly Soluble | The significant polarity of the pyridine ring may limit solubility in highly nonpolar aliphatic solvents like hexane. |
Experimental Protocols for Solubility Determination
For novel applications or when precise solubility data is required, experimental determination is paramount. Below are detailed protocols for both qualitative and quantitative assessment.
Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents, which is invaluable for initial solvent screening.
Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a defined concentration.
Materials:
-
This compound (hydrochloride or free base)
-
A range of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small glass vials (e.g., 1-2 mL) with screw caps
-
Vortex mixer
-
Spatula
-
Analytical balance
Procedure:
-
Preparation: Add approximately 1-2 mg of the compound to a clean, dry vial.
-
Solvent Addition: Add 0.1 mL of the selected solvent to the vial.
-
Mixing: Cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a light and dark background.
-
Soluble: A clear, homogenous solution with no visible solid particles.
-
Partially Soluble: The solution is cloudy, or a significant amount of solid has dissolved, but some remains.
-
Insoluble: The vast majority of the solid material remains undissolved.
-
-
Incremental Solvent Addition: If the compound is not fully soluble, add another 0.4 mL of the solvent (for a total of 0.5 mL) and repeat the mixing and observation steps. Continue adding solvent in increments if further information on the degree of solubility is required.
-
Record Keeping: Meticulously record the observations for each solvent.
Diagram of Qualitative Solubility Workflow
Caption: Workflow for qualitative solubility assessment.
Protocol for Quantitative Equilibrium Solubility Determination (Shake-Flask Method)
This method, often referred to as the "gold standard," determines the thermodynamic equilibrium solubility of a compound.[4][5][6][7]
Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (hydrochloride or free base)
-
Chosen solvent(s)
-
Glass vials or flasks with sealed caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)
-
Calibrated analytical balance and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume or mass of the solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). The system is at equilibrium when the concentration of the dissolved compound does not change over subsequent time points.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the sample through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high concentration readings.
-
Quantification: Analyze the filtered solution using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound. A pre-prepared calibration curve is essential for accurate quantification.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Diagram of Quantitative Solubility Workflow
Caption: Shake-flask method for equilibrium solubility.
Practical Applications and Solvent Selection Strategies
-
For reactions involving the hydrochloride salt, water or a co-solvent mixture with methanol could be a suitable starting point, especially if other reactants are also water-soluble.
-
To isolate the free base from an aqueous solution, adjust the pH to be basic (e.g., pH 8-9) and extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
For purification of the free base by crystallization, a solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature or below would be ideal. A solvent pair, such as toluene/hexane or ethyl acetate/hexane, could also be explored.
-
For chromatographic purification of the free base, a mobile phase consisting of a solvent in which the compound is soluble (e.g., ethyl acetate) and a non-solvent (e.g., hexane) is a common starting point for normal-phase chromatography.
Safety and Handling
This compound and its hydrochloride salt should be handled with appropriate safety precautions. It is classified as a skin and eye irritant. Always consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
The solubility of this compound is a multifaceted characteristic that is highly dependent on its form (hydrochloride salt or free base) and the nature of the solvent. The hydrochloride salt exhibits classic polar, ionic behavior with good solubility in water, while the free base is a lipophilic organic compound with good solubility in a wide range of organic solvents. By understanding the underlying physicochemical principles and employing systematic experimental determination, researchers can harness the solubility properties of this important intermediate to optimize synthetic processes and accelerate the development of novel therapeutics.
References
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]
-
PubChem. (n.d.). 2,6-Lutidine. Retrieved from National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: Drastic Effects of the Second Coordination Sphere on Neutral vs. Anionic Guest Binding to a Biomimetic Cu(II) center embedded in a calix[2]azacryptand. Retrieved from The Royal Society of Chemistry website. [Link]
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Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from WHO website. [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from MDPI website. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [Link]
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An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 2-(Chloromethyl)-3,5-dimethylpyridine and its Analogs
Foreword: The Pyridine Scaffold in Modern Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 2-(Chloromethyl)-3,5-dimethylpyridine and its derivatives stand out as pivotal intermediates, particularly in the synthesis of proton pump inhibitors (PPIs) that have revolutionized the treatment of acid-related gastrointestinal disorders.[1][2][3][4] This guide provides an in-depth exploration of the synthesis and fundamental reaction mechanisms of these critical building blocks, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, focusing on the principles that govern the reactivity of the benzylic-like chloromethyl group, which is central to its synthetic utility.
Synthesis of the Core Intermediate: Chlorination of the Hydroxymethyl Precursor
The most prevalent and industrially scalable route to this compound hydrochloride and its analogs, such as the 4-methoxy derivative used in omeprazole synthesis, involves the chlorination of the corresponding 2-hydroxymethylpyridine precursor.[1][3][5][6] This transformation is a classic example of converting a poor leaving group (hydroxyl) into an excellent one (chloride), thereby activating the benzylic position for subsequent nucleophilic attack.
Mechanistic Rationale for Chlorinating Agent Selection
The choice of chlorinating agent is critical and is governed by factors such as reactivity, selectivity, cost, and safety. Thionyl chloride (SOCl₂) is frequently employed for this conversion due to its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.[5][6]
The reaction proceeds via an initial attack of the hydroxyl oxygen on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. The pyridine nitrogen can then act as an internal base or an external base (like triethylamine) can be added to facilitate the subsequent intramolecular SNi (substitution nucleophilic internal) or intermolecular SN2 reaction, where the chloride ion displaces the chlorosulfite group to yield the desired product and gaseous byproducts.
Alternatively, reagents like sulfuryl chloride or triphosgene can be used.[3][7] For instance, a method utilizing triphosgene in toluene has been developed to improve safety and reduce acidic gas emissions compared to traditional methods using thionyl chloride.[7]
Experimental Protocol: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
This protocol describes a common laboratory-scale synthesis using thionyl chloride. The hydrochloride salt of the product often precipitates directly from the reaction mixture, simplifying purification.
Materials:
-
4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Hexane or Diethyl Ether
Procedure:
-
Dissolution: Dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with thionyl chloride.
-
Reagent Addition: Slowly add a solution of thionyl chloride (1.05-1.1 eq) in DCM dropwise to the cooled solution over 30 minutes.[5][6] Maintaining a slow addition rate prevents temperature spikes and potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid residue is the crude hydrochloride salt.[5]
-
Purification: Suspend the solid residue in a non-polar solvent like hexane or diethyl ether and stir vigorously.[5][6] This process, known as trituration, washes away any non-polar impurities.
-
Final Product: Collect the solid product by filtration, wash with a small amount of fresh hexane or ether, and dry under vacuum to yield 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride as a white to off-white solid.[2][5]
Synthesis Workflow Diagram
Caption: Workflow for the chlorination of the hydroxymethyl precursor.
Core Reactivity: Nucleophilic Substitution at the Chloromethyl Group
The primary reaction mechanism involving this compound is nucleophilic substitution. The chloromethyl group at the 2-position of the pyridine ring behaves analogously to a benzylic chloride.[8] This heightened reactivity stems from the ability of the adjacent pyridine ring to stabilize the transition state of the substitution reaction.
The SN2 Mechanism: A Concerted Pathway
For most synthetically useful transformations, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9] In this concerted pathway, the incoming nucleophile attacks the electrophilic carbon of the chloromethyl group at the same time as the chloride leaving group departs.
Key Factors Favoring the SN2 Pathway:
-
Primary Substrate: The carbon atom being attacked is primary, which minimizes steric hindrance, a key requirement for the SN2 transition state.
-
Strong Nucleophiles: The use of strong, often anionic, nucleophiles (e.g., thiolates, alkoxides) promotes the bimolecular pathway.
-
Aprotic Solvents: Polar aprotic solvents (e.g., DMF, Acetone) are often used to solvate the counter-ion of the nucleophile, enhancing its nucleophilicity.
The pyridine nitrogen's electron-withdrawing nature slightly deactivates the ring towards electrophilic attack but makes the ring's carbon atoms, especially at positions 2 and 4, more susceptible to nucleophilic attack.[10][11] More importantly for this molecule, the electronegativity of the nitrogen and the aromatic system help stabilize the partial negative charge that develops on the leaving group in the SN2 transition state.
General SN2 Reaction Diagram
Caption: The concerted SN2 mechanism at the chloromethyl group.
Application in Practice: Synthesis of Omeprazole
The industrial synthesis of omeprazole, a widely used PPI, is a quintessential application of the nucleophilic substitution reactivity of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.[2][12] The key step involves the coupling of the pyridine intermediate with a substituted benzimidazolethiol.
Mechanistic Details of the Coupling Reaction
In this SN2 reaction, the nucleophile is the thiolate anion of 5-methoxy-2-mercaptobenzimidazole, generated in situ by a base such as sodium hydroxide. This potent sulfur nucleophile readily attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-sulfur bond, which creates the sulfide precursor to omeprazole.
Experimental Protocol: Omeprazole Sulfide Intermediate Synthesis
Materials:
-
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
-
5-Methoxy-2-mercaptobenzimidazole
-
Sodium hydroxide (NaOH)
-
Ethanol or Methanol
Procedure:
-
Nucleophile Preparation: In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (1.0 eq) in an alcoholic solvent like ethanol. Add an aqueous solution of sodium hydroxide (1.0 eq) to deprotonate the thiol and form the sodium thiolate salt.
-
Substrate Addition: Add a solution of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq) in the same solvent to the thiolate solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is typically complete within a few hours. Monitor progress by TLC.
-
Workup and Isolation: Once the reaction is complete, the product can often be precipitated by adding water. The crude sulfide intermediate is then collected by filtration, washed with water, and dried. This intermediate is subsequently oxidized in a separate step to form the sulfinyl group of omeprazole.[12]
Omeprazole Synthesis Workflow
Caption: Key steps in the synthesis of Omeprazole from the pyridine intermediate.
Data Summary Tables
For clarity and ease of comparison, the following tables summarize key reagents and reaction types discussed.
Table 1: Common Chlorinating Systems for 2-Hydroxymethylpyridine Conversion
| Reagent System | Typical Solvent | Temperature | Key Advantages | Reference(s) |
| Thionyl Chloride (SOCl₂) | Dichloromethane | 0 °C to RT | High reactivity, gaseous byproducts | [5][6] |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0 °C to RT | Effective alternative, high purity product | [3] |
| Triphosgene | Toluene | 0 °C to 10 °C | Fewer acidic gas emissions, high yield | [7] |
| POCl₃ / Et₃N | Dichloromethane | Mild | High selectivity for N-oxide precursors | [13] |
Table 2: Nucleophilic Substitution Reactions with 2-(Chloromethyl)pyridine Derivatives
| Nucleophile Type | Example Nucleophile | Product Functional Group | Application Context | Reference(s) |
| Thiol | 5-Methoxy-2-mercaptobenzimidazole | Thioether (Sulfide) | Omeprazole Synthesis | [12] |
| Amine | Primary/Secondary Amines | Substituted Amine | General Organic Synthesis | [7][14] |
| Phenol | Substituted Phenols | Aryl Ether | General Organic Synthesis | [7] |
| Carboxylate | Sodium Acetate | Ester | Derivatization | N/A |
Conclusion
This compound and its analogs are versatile and highly reactive intermediates whose chemistry is dominated by the benzylic-like character of the chloromethyl group. The fundamental reaction mechanism is overwhelmingly bimolecular nucleophilic substitution (SN2), a pathway that is exploited with great efficiency in the pharmaceutical industry for the construction of complex molecules like omeprazole. A thorough understanding of the factors governing this reactivity—substrate structure, nucleophile strength, and solvent choice—is essential for optimizing existing synthetic routes and for the rational design of new therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals engaged in the vital work of drug discovery and development.
References
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Source not further specified].
-
WorldOfChemicals. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]
- Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules. Retrieved from [Link]
-
SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. Retrieved from [Link]
- Google Patents. (2020). CN111303018A - Synthetic method of omeprazole intermediate.
-
Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. [Journal not specified]. Retrieved from [Link]
-
Korea Science. (n.d.). Kinetics of the Reaction of Benzyl Chlorides with Pyridine in Methanol Solvent under High Pressure. Retrieved from [Link]
-
Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. Retrieved from [Link]
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Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
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Methodological & Application
Application Note and Protocol: The Pivotal Role of 2-(Chloromethyl)-3,5-dimethylpyridine in the Synthesis of Omeprazole
Abstract
Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, is a proton pump inhibitor that effectively suppresses gastric acid secretion.[1] Its synthesis is a well-established multi-step process, wherein the strategic coupling of a substituted pyridine ring with a benzimidazole core is a critical transformation. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride in the synthesis of omeprazole. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols for the key synthetic steps, and present the information in a clear, accessible format to facilitate successful laboratory replication.
Introduction: The Architectural Significance of the Pyridine Moiety
The chemical architecture of omeprazole consists of a benzimidazole ring system linked to a pyridine ring via a methylsulfinyl bridge.[2] The specific substitution pattern on both rings is crucial for its pharmacological activity. This compound hydrochloride serves as the electrophilic pyridine precursor, providing the necessary framework for the construction of the omeprazole molecule.[3][4] Its chloromethyl group is the reactive site for the initial carbon-sulfur bond formation, a key step in assembling the core structure of omeprazole.[5]
The Core Synthesis Strategy: A Two-Step Approach
The most prevalent and efficient synthesis of omeprazole involving this compound hydrochloride can be conceptually divided into two primary stages:
-
Thioether Formation: A nucleophilic substitution reaction between this compound hydrochloride and 2-mercapto-5-methoxybenzimidazole to form the sulfide intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (often referred to as omeprazole sulfide).[5]
-
Oxidation: A selective oxidation of the thioether intermediate to the corresponding sulfoxide, yielding the final active pharmaceutical ingredient, omeprazole.[5]
This two-step process is a classic example of convergent synthesis, where two key fragments are prepared separately and then joined together.
Mechanistic Insights: The "Why" Behind the "How"
The initial and pivotal step in the synthesis is the formation of the thioether linkage. This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.
-
Nucleophile Generation: The thiol group (-SH) of 2-mercapto-5-methoxybenzimidazole is acidic. In the presence of a base, such as sodium hydroxide, it is deprotonated to form a highly nucleophilic thiolate anion.
-
Electrophilic Attack: The chloromethyl group (-CH2Cl) on the pyridine ring is an excellent electrophile. The electron-withdrawing nature of the chlorine atom and the pyridine ring polarizes the C-Cl bond, making the carbon atom susceptible to nucleophilic attack.
-
Bond Formation and Displacement: The thiolate anion attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-sulfur bond and the displacement of the chloride ion as the leaving group.
The subsequent oxidation of the sulfide to a sulfoxide is a delicate step that requires careful control to prevent over-oxidation to the corresponding sulfone, a common impurity.[2][6] Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this selective transformation.[2][5]
Visualizing the Synthesis Workflow
The overall synthetic pathway can be visualized as a logical progression from the starting materials to the final product.
Caption: Overall workflow for the synthesis of omeprazole.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of omeprazole, grounded in established literature procedures.[5][7]
Protocol 1: Synthesis of the Sulfide Intermediate
This protocol details the nucleophilic substitution reaction to form the thioether intermediate.
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
This compound hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.[7]
-
To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it is completely dissolved.[7]
-
Cool the reaction mixture to below 10°C in an ice bath.
-
In a separate vessel, dissolve this compound hydrochloride (20 g, 0.09 mol) in water (100 mL).[7]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution over a period of 30 minutes, maintaining the temperature below 10°C.
-
Allow the reaction temperature to gradually rise to 30°C and maintain for 4 hours with continuous stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 10°C and add 500 mL of cold deionized water.
-
Stir the mixture for 12 hours to allow for complete precipitation of the product.[7]
-
Collect the precipitated white solid by suction filtration.
-
Wash the solid with deionized water until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 40-50°C to obtain the desired sulfide intermediate.
Protocol 2: Oxidation to Omeprazole
This protocol describes the selective oxidation of the sulfide intermediate to the final omeprazole product.
Materials:
-
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (from Protocol 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the dried sulfide intermediate in dichloromethane in a reaction flask.
-
Cool the solution to a temperature between -10°C and 0°C using an appropriate cooling bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Slowly add the m-CPBA solution to the cooled sulfide solution dropwise over a period of 1-2 hours, ensuring the temperature remains between -10°C and 0°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to quench and remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield crude omeprazole.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, to obtain pure omeprazole.[5]
Data Presentation: Quantitative Overview
The following table summarizes the key quantitative data for the synthesis of omeprazole and its intermediate.
| Parameter | Sulfide Intermediate Synthesis | Omeprazole Synthesis (Oxidation) |
| Key Reagents | 2-Mercapto-5-methoxybenzimidazole, this compound HCl, NaOH | Sulfide Intermediate, m-CPBA |
| Solvents | Ethanol, Water | Dichloromethane |
| Reaction Temperature | 0-30°C | -10 to 0°C |
| Reaction Time | ~4 hours | ~2 hours |
| Typical Yield | ~96%[7] | ~83%[8] |
| Purification Method | Precipitation and Filtration | Recrystallization |
Logical Relationships in Synthesis
The synthesis of omeprazole is a well-defined process governed by fundamental principles of organic chemistry. The logical flow of the synthesis is depicted in the diagram below.
Caption: Logical flow of the omeprazole synthesis.
Conclusion and Future Perspectives
The use of this compound hydrochloride is a robust and efficient method for the synthesis of omeprazole. The two-step process of thioether formation followed by selective oxidation is a well-optimized and scalable route. Understanding the underlying mechanisms and adhering to detailed protocols are paramount for achieving high yields and purity. Future research in this area may focus on developing even more environmentally friendly and cost-effective synthetic routes, potentially through the use of novel catalysts or flow chemistry techniques.
References
-
Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Benchchem.
-
Omeprazole Sulfide. Tokyo Chemical Industry (India) Pvt. Ltd.
-
Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
-
Hydrogen sulfide reduces omeprazole and is oxidized to polysulfides and elemental sulfur. Redox Biology.
-
Study on Synthesis of 2-Mercapto-5-Methoxybenzimidazole. Chinese Journal of Modern Applied Pharmacy.
-
Novel process for omeprazole synthesis. Academax.
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace.
-
One pot process for preparing omeprazole and related compounds. Google Patents.
-
How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? FAQ.
-
Method for preparing 5-methoxy-2-mercaptobenz. Google Patents.
-
An improved process for manufacture of substituted benzimidazoles. Google Patents.
-
Synthesis of 5-methoxy-2-mercaptobenzimidazole. PrepChem.com.
-
Improved omeprazole process and compositions thereof. Google Patents.
-
Omeprazole synthesis. ChemicalBook.
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Application Notes and Protocols: Synthetic Strategies for Proton Pump Inhibitors Utilizing Pyridine Intermediates
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of proton pump inhibitors (PPIs). It focuses on the prevalent synthetic routes that utilize substituted pyridine intermediates as key building blocks. The guide explains the fundamental mechanism of PPI action, details the synthesis of crucial intermediates, and provides step-by-step protocols for the preparation of major PPIs, including omeprazole, lansoprazole, and pantoprazole. An advanced section on the asymmetric synthesis of esomeprazole is also included to address modern therapeutic demands. The protocols are designed to be self-validating, with an emphasis on the chemical rationale behind experimental choices, potential challenges, and process optimization.
Introduction: The Central Role of the Pyridine Moiety in PPI Function
Proton pump inhibitors (PPIs) are a class of drugs that profoundly and irreversibly inhibit gastric acid secretion by targeting the H⁺/K⁺-ATPase, commonly known as the gastric proton pump.[1] Their core structure consists of a substituted benzimidazole ring linked to a pyridine ring through a methylsulfinyl group. While seemingly a simple linker, this sulfoxide is the chemical key to their mechanism, and the pyridine ring is essential for their targeted action.
PPIs are administered as inactive prodrugs.[2][3] Being weak bases, they pass through the neutral environment of the bloodstream but selectively accumulate in the highly acidic secretory canaliculi of gastric parietal cells, where the pH can drop to approximately 1.0.[1] This acidic environment is the catalyst for their activation. The process begins with the protonation of the pyridine nitrogen, which has a pKa of about 4.0.[1][4] This is followed by a second protonation on the benzimidazole ring, triggering a molecular rearrangement. The unionized pyridine nitrogen then acts as an intramolecular nucleophile, attacking the C2 position of the benzimidazole.[2][4] This cascade transforms the prodrug into a reactive tetracyclic sulfenamide or sulfenic acid.[3][5] This activated species then forms a stable covalent disulfide bond with cysteine residues (primarily Cys813) on the proton pump, leading to its irreversible inhibition.[2][3]
The electronic properties of the substituents on the pyridine ring directly influence the pKa of the pyridine nitrogen, thereby modulating the rate of drug accumulation and activation.[4] This makes the synthesis of precisely substituted pyridine intermediates a critical aspect of PPI manufacturing.
The General Synthetic Blueprint: A Two-Stage Approach
The industrial synthesis of most PPIs follows a convergent and logical two-stage blueprint. This process involves the synthesis of two key heterocyclic intermediates, which are then coupled and oxidized.
-
Stage 1: Condensation Reaction: A substituted 2-mercaptobenzimidazole is coupled with a substituted 2-chloromethylpyridine hydrochloride. This is a classic nucleophilic substitution reaction where the thiolate anion of the benzimidazole, generated in situ with a base, attacks the electrophilic carbon of the chloromethyl group on the pyridine.[6] This forms a stable thioether intermediate.
-
Stage 2: Controlled Oxidation: The thioether intermediate is selectively oxidized to the corresponding sulfoxide. This step is the most critical transformation in the entire synthesis.[7] Careful control of the oxidizing agent and reaction conditions is paramount to prevent over-oxidation to the inactive sulfone byproduct.[8][9]
Synthesis of Key Intermediates
The success of the overall synthesis hinges on the efficient preparation of the two core building blocks.
Protocol: Synthesis of 2-Mercaptobenzimidazole Derivatives
These compounds are typically synthesized by reacting the corresponding o-phenylenediamine with a source of a thiocarbonyl group.[10] Carbon disulfide is a common and effective reagent for this transformation.[10][11]
Objective: To synthesize 5-methoxy-2-mercaptobenzimidazole, a key intermediate for omeprazole.
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 4-Methoxy-o-phenylenediamine | 138.17 | 0.1 | 13.82 g |
| Carbon Disulfide (CS₂) | 76.14 | 0.12 | 9.14 g (7.25 mL) |
| Potassium Hydroxide (KOH) | 56.11 | 0.1 | 5.61 g |
| Ethanol (95%) | - | - | 100 mL |
| Water | - | - | 15 mL |
| Acetic Acid (glacial) | - | - | As needed for pH adjustment |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, combine 4-methoxy-o-phenylenediamine, potassium hydroxide, 95% ethanol, and water.
-
Stir the mixture until the solids are largely dissolved.
-
Add carbon disulfide to the mixture.
-
Heat the reaction mixture under reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, treat the reaction mixture with activated charcoal and heat briefly before filtering while hot to remove the charcoal.
-
Transfer the warm filtrate to a beaker and acidify with glacial acetic acid until precipitation is complete (pH ~6-7).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Rationale: The reaction proceeds via the formation of a dithiocarbamate intermediate from the diamine and CS₂, which then cyclizes with the elimination of H₂S to form the stable benzimidazolethione ring system.
Protocol: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl
This is a crucial intermediate for the synthesis of omeprazole.[12] A common route involves the chlorination of the corresponding 2-hydroxymethylpyridine derivative.[13][14]
Objective: To synthesize 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride from its alcohol precursor.
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine | 167.21 | 0.1 | 16.72 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 0.11 | 13.09 g (8.0 mL) |
| Dichloromethane (DCM) | - | - | 300 mL |
Procedure:
-
Dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in 200 mL of dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of thionyl chloride in 100 mL of dichloromethane dropwise to the cooled pyridine solution over 30-45 minutes, maintaining the temperature below 5°C.[14]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[13]
-
Monitor the reaction for completion using TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid residue is suspended in a non-polar solvent like hexane or diethyl ether, stirred, and then collected by filtration.[13][14]
-
Wash the solid with fresh hexane/ether and dry to afford the title compound as a white solid hydrochloride salt.
Rationale: Thionyl chloride is a highly effective chlorinating agent for converting alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), releasing sulfur dioxide and HCl. The HCl formed protonates the pyridine nitrogen, yielding the stable hydrochloride salt.
Detailed Synthetic Protocols for Major PPIs
The following protocols detail the coupling and oxidation stages for producing widely used PPIs.
Protocol: Synthesis of Omeprazole
Omeprazole synthesis involves the coupling of 5-methoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCl.[6]
Part A: Thioether Formation [6]
-
Dissolve 5-methoxy-2-mercaptobenzimidazole (0.1 mol) in a mixture of ethanol and water containing sodium hydroxide (0.11 mol) to form the sodium thiolate salt.
-
In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCl (0.1 mol) in water or ethanol.
-
Slowly add the pyridine solution to the benzimidazole solution, maintaining the temperature around 30°C for 4-6 hours.
-
After the reaction is complete, cool the mixture and add water to precipitate the thioether product.
-
Collect the solid by filtration, wash with water, and dry.
Part B: Oxidation to Omeprazole [6]
-
Dissolve the dried thioether intermediate (0.1 mol) in a suitable solvent, such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0-5°C.
-
Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents), in DCM dropwise, keeping the temperature below 10°C.
-
Stir the reaction at low temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate).
-
Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude omeprazole.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain the pure product.
Causality and Control: The use of m-CPBA is common for this oxidation. The stoichiometry must be carefully controlled; excess oxidizing agent will lead to the formation of the corresponding sulfone. Low temperatures are used to improve the selectivity of the oxidation and minimize byproduct formation.
Protocol: Synthesis of Lansoprazole
The synthesis of lansoprazole is analogous, differing in the specific pyridine intermediate used, which features a 2,2,2-trifluoroethoxy group.[15][16]
-
Pyridine Intermediate: 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.[15]
-
Benzimidazole Intermediate: 2-Mercaptobenzimidazole.[16]
Procedure:
-
The condensation is performed by reacting 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride under basic conditions (e.g., sodium methoxide in methanol or potassium hydroxide in water).[16][17]
-
The resulting thioether is isolated and then oxidized using an agent like m-CPBA or hydrogen peroxide to yield lansoprazole.[15][16]
Protocol: Synthesis of Pantoprazole
Pantoprazole synthesis requires a pyridine intermediate with two methoxy groups and a benzimidazole with a difluoromethoxy group.[8][18]
-
Pyridine Intermediate: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[8]
-
Benzimidazole Intermediate: 5-difluoromethoxy-2-mercaptobenzimidazole.[8]
Procedure:
-
The condensation of the two intermediates is carried out to afford the thioether.[8]
-
The subsequent oxidation is often performed using sodium hypochlorite (NaOCl) as a cost-effective and efficient oxidizing agent.[8][9] Greener approaches have been developed that perform both the coupling and oxidation steps in water, minimizing the use of organic solvents.[9]
| PPI | Pyridine Ring Substituents | Benzimidazole Ring Substituent |
| Omeprazole | 3,5-Dimethyl, 4-Methoxy | 5-Methoxy |
| Lansoprazole | 3-Methyl, 4-(2,2,2-Trifluoroethoxy) | None |
| Pantoprazole | 3,4-Dimethoxy | 5-(Difluoromethoxy) |
| Rabeprazole | 3-Methyl, 4-(3-Methoxypropoxy) | None |
Advanced Topic: Asymmetric Synthesis of Esomeprazole
Omeprazole is a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer, esomeprazole, is metabolized more slowly, leading to higher plasma concentrations and a more pronounced therapeutic effect. Therefore, its asymmetric synthesis is of great commercial and clinical importance.
The key step is the enantioselective oxidation of the prochiral thioether intermediate. Several methods have been developed for this purpose.[19]
Methods for Asymmetric Oxidation:
-
Transition Metal Catalysis: This is the most common industrial approach. It often involves a titanium(IV) isopropoxide complex with a chiral ligand, such as diethyl L-tartrate (a modification of the Kagan-Sharpless epoxidation conditions). Cumene hydroperoxide (CHP) or hydrogen peroxide is typically used as the terminal oxidant.[20][21]
-
Enzymatic Oxidation: Biocatalysis offers a green and highly selective alternative. Baeyer-Villiger monooxygenases (BVMOs) have been shown to effectively catalyze the oxidation of the thioether to (S)-omeprazole with excellent enantiomeric excess (>99% ee).[20][22][23]
-
Chiral Oxaziridine Oxidation: Chiral oxaziridines can act as stoichiometric chiral oxidizing agents, providing high yields and enantioselectivity.[20]
References
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On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. Available at: [Link]
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Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Available at: [Link]
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Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Molbase. Available at: [Link]
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The Chemically Elegant Proton Pump Inhibitors. PubMed Central. Available at: [Link]
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The mechanism of activation of the proton pump inhibitors shown in general structural form. ResearchGate. Available at: [Link]
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Lansoprazole. New Drug Approvals. Available at: [Link]
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Synthesis of pantoprazole sodium. Europe PMC. Available at: [Link]
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PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. Available at: [Link]
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Synthesis method of lansoprazole. Patsnap Eureka. Available at: [Link]
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Synthesis scheme of pantoprazole Sodium. ResearchGate. Available at: [Link]
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How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Autech. Available at: [Link]
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Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. ACS Omega. Available at: [Link]
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Omeprazole Intermediate Prep Guide. Scribd. Available at: [Link]
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Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study. ResearchGate. Available at: [Link]
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Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. PubMed Central. Available at: [Link]
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Pharmacology of Proton Pump Inhibitors. PubMed Central. Available at: [Link]
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Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Justia Patents. Available at: [Link]
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Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available at: [Link]
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Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. E3S Web of Conferences. Available at: [Link]
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2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Prime Scholars. Available at: [Link]
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Identification and synthesis of potential impurities of rabeprazole sodium. Ingenta Connect. Available at: [Link]
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Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Iraqi National Journal of Chemistry. Available at: [Link]
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An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. ACS Publications. Available at: [Link]
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Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. E3S Web of Conferences. Available at: [Link]
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Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. PubMed. Available at: [Link]
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Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica. Available at: [Link]
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Continuous Flow Synthesis of Esomeprazole via Asymmetric Sulfoxidation. ResearchGate. Available at: [Link]
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Ullmann Condensation. SynArchive. Available at: [Link]
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Enzymatic Preparation of Chiral ( S )-Sulfoxide Drug Esomeprazole at Pilot Scale Levels. ResearchGate. Available at: [Link]
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Application Notes & Protocols: The Strategic Role of 2-(Chloromethyl)-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Synthesis
Introduction: In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate starting materials and intermediates is a critical determinant of efficiency, purity, and overall process viability. 2-(Chloromethyl)-3,5-dimethylpyridine, and more commonly its stable hydrochloride salt (CAS No: 86604-75-3), serves as a quintessential example of a high-value pyridine derivative precursor.[1] Its molecular architecture is specifically tailored for the synthesis of a blockbuster class of drugs: the proton pump inhibitors (PPIs).[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, application, and quality control of this pivotal intermediate.
The primary utility of this compound hydrochloride lies in its role as a key building block for APIs such as Omeprazole, Esomeprazole, Pantoprazole, and Rabeprazole.[4][5][6] These medications are mainstays in the treatment of acid-related gastrointestinal disorders by inhibiting the stomach's H+/K+ ATPase enzyme system. The chloromethyl group at the 2-position of the pyridine ring provides a reactive electrophilic site, primed for nucleophilic substitution, which is the cornerstone of its application in building the final drug scaffold.
Part 1: Synthesis of the Precursor: this compound Hydrochloride
The industrial synthesis of this precursor often begins with simpler pyridine derivatives like 3,5-lutidine or 2,3,5-trimethylpyridine, involving a multi-step process that may include oxidation, nitration, methoxylation, and rearrangement.[3][7] However, a common and reliable final step in many synthetic routes, often performed as a standalone laboratory protocol, is the chlorination of the corresponding hydroxymethyl precursor, 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine.
Causality in Reagent Selection:
The conversion of the primary alcohol group in 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine to the chloromethyl group is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for several key reasons:
-
High Reactivity: It readily reacts with primary alcohols.
-
Clean Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.
-
In-situ Salt Formation: The generated HCl gas reacts with the basic pyridine nitrogen to directly precipitate the desired hydrochloride salt, often in high purity.
Experimental Protocol: Chlorination of 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine
This protocol describes a standard laboratory procedure for the synthesis of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM), under an inert argon atmosphere.[8]
-
Reagent Preparation: In the dropping funnel, prepare a solution of thionyl chloride (SOCl₂) (approx. 1.05 eq) in anhydrous dichloromethane.
-
Reaction: Cool the reaction flask in an ice bath to 0°C. Add the thionyl chloride solution dropwise to the stirred solution of the alcohol over a period of 30 minutes, maintaining the temperature below 10°C.[4][9]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[3][8] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid residue is the crude hydrochloride salt.[8]
-
Purification: Suspend the solid residue in a non-polar solvent like hexane or diethyl ether and stir vigorously.[8][9] This process, known as trituration, washes away organic impurities.
-
Final Product: Collect the white to off-white crystalline solid by filtration, wash with a small amount of cold hexane, and dry under vacuum to yield 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.[8][9]
Data Summary: Synthesis Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | The immediate precursor alcohol. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Provides efficient chlorination with gaseous byproducts. |
| Solvent | Dichloromethane (anhydrous) | Inert solvent that dissolves the starting material. |
| Temperature | 0°C to Room Temperature | Controls the exothermic reaction and prevents side reactions. |
| Reaction Time | 1.5 - 3 hours | Typically sufficient for complete conversion. |
| Typical Yield | >95% | The reaction is generally high-yielding.[8] |
Diagram: Synthesis Workflow
Caption: Workflow for the chlorination and isolation of the target precursor.
Part 2: Application in Proton Pump Inhibitor (PPI) Synthesis
The primary industrial application of this compound hydrochloride is the synthesis of PPIs. The general strategy involves a two-step sequence:
-
Condensation: A nucleophilic substitution reaction where the chloromethyl group reacts with a mercaptobenzimidazole derivative to form a thioether intermediate.
-
Oxidation: The resulting thioether is then selectively oxidized to the corresponding sulfoxide, which is the active API.
Protocol: Synthesis of Omeprazole
This protocol details the synthesis of Omeprazole from 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole.
Step 1: Condensation to form the Thioether Intermediate
-
Base and Nucleophile Preparation: In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (1.0 eq) and a base such as sodium hydroxide (approx. 2.2 eq) in a suitable solvent system like ethanol/water or ethyl acetate/water.[10][11] Stir until a clear solution is obtained. The base deprotonates the thiol, forming a potent thiolate nucleophile.
-
Precursor Addition: Add 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride (1.0 eq) to the reaction mixture, either as a solid or dissolved in a minimal amount of the solvent.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-55°C) and stir for 1-4 hours.[11] The reaction progress is monitored by TLC or HPLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture. If using a biphasic system like ethyl acetate/water, separate the organic layer. If using an alcohol/water system, the intermediate may precipitate upon cooling or addition of water.[10] Wash the organic layer or the isolated solid with water to remove inorganic salts. The resulting solution or solid is the thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[12]
Step 2: Oxidation to Omeprazole
-
Dissolution: Dissolve the crude thioether intermediate from the previous step in a suitable solvent, such as ethyl acetate, dichloromethane, or ethanol.
-
Oxidant Addition: Cool the solution (typically to 0-5°C). Add a controlled amount of an oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a classic choice, though industrial processes may use reagents like hydrogen peroxide with a catalyst.[10][11] The choice of oxidant is crucial to prevent over-oxidation to the sulfone byproduct.
-
Reaction Control: Stir the reaction at a low temperature for the required time (typically 30 minutes to a few hours). The selective oxidation of the sulfide to a sulfoxide is a key transformation.
-
Isolation and Purification: After the reaction is complete, the Omeprazole product is typically isolated by adjusting the pH to precipitate the free base, followed by filtration.[11] It can then be recrystallized from a suitable solvent system to achieve the desired pharmaceutical-grade purity.
Diagram: Omeprazole Synthesis Pathway
Caption: Key steps in the synthesis of Omeprazole from its precursors.
Part 3: Quality Control & Analytical Methods
Ensuring the purity and identity of this compound hydrochloride is non-negotiable, as impurities can carry over into the final API. A robust analytical testing regimen is essential.
Key Quality Parameters
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | White to Off-White Powder[2] |
| Identity | ¹H NMR, Mass Spectrometry | Conforms to reference spectrum |
| Purity/Assay | HPLC | ≥98%[2] |
| Melting Point | Melting Point Apparatus | 128-131°C[2] |
| Water Solubility | Visual Inspection | Soluble[2][13] |
Protocol: Hypothetical HPLC Method for Purity Analysis
This protocol is based on standard practices for analyzing polar, UV-active organic molecules like the target compound.[14]
-
Objective: To determine the purity of this compound hydrochloride by assessing the main peak area relative to any impurity peaks.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20mM potassium phosphate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[15]
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to establish the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Part 4: Safety, Handling, and Storage
Proper handling of this compound hydrochloride is crucial for personnel safety. It is classified as an irritant and sensitizer.[13][16]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[17][18] A dust respirator (e.g., N95) should be used when handling the powder.[17]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Contact Avoidance: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[17]
-
First Aid:
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] The compound should be stored under an inert atmosphere.[2]
-
Disposal: Dispose of waste material at a licensed chemical destruction facility. Do not discharge into sewer systems.[18]
Diagram: Safety Workflow
Caption: Basic safety protocol for handling the hydrochloride precursor.
Conclusion
This compound hydrochloride is a testament to the enabling power of specialized chemical intermediates in modern medicine. Its tailored reactivity and structural features make it an indispensable precursor for the efficient and large-scale synthesis of proton pump inhibitors, a class of drugs that has improved the quality of life for millions. A thorough understanding of its synthesis, reaction mechanisms, analytical validation, and safe handling procedures, as outlined in these notes, is fundamental for any scientist or organization involved in the development and manufacturing of these vital pharmaceuticals.[1]
References
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Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., Vol. 17, No. 4. Available at: [Link]
-
Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]
- Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
LookChem. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved from [Link]
- Google Patents. (2010). WO2010134099A1 - One pot process for preparing omeprazole and related compounds.
-
ResearchGate. (2011). (PDF) an efficient synthesis fo rabeprazole. Retrieved from [Link]
-
ChemSrc. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]
- Google Patents. (2011). WO2011012957A1 - An improved process for the preparation of esomeprazole magnesium dihydrate.
-
Saini, S. et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]
-
SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]
- Google Patents. (1992). EP0484265A1 - A process for the preparation of omeprazol.
-
Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]
-
PubMed Central. (n.d.). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. Retrieved from [Link]
-
Sanjay, M. R., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2), 807-848. Available at: [Link]
- Google Patents. (2008). WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts.
-
Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]
- Google Patents. (2020). CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof.
- Google Patents. (2003). EP1335913B1 - A process for the preparation of pantoprazole and intermediates therefor.
-
Eureka | Patsnap. (n.d.). Preparation method of rabeprazole chloride and intermediate thereof. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Retrieved from [Link]
- Google Patents. (2015). CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
- Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]
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Application Notes and Protocols: The Versatile Reactivity of 2-(Chloromethyl)-3,5-dimethylpyridine with Sulfur Nucleophiles
Introduction: A Gateway to Novel Pyridinylmethyl Thioethers
In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among the plethora of pyridine-based building blocks, 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride stands out as a highly versatile and reactive intermediate. The presence of an electrophilic chloromethyl group on the electron-deficient pyridine ring makes it an excellent substrate for nucleophilic substitution reactions. This allows for the strategic introduction of the 3,5-dimethylpyridin-2-ylmethyl moiety into a diverse range of molecular architectures.
This technical guide provides an in-depth exploration of the reaction of this compound with a variety of sulfur-based nucleophiles. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols for the synthesis of various pyridinylmethyl thioethers, and discuss the critical parameters that govern the success of these reactions. For researchers, scientists, and drug development professionals, mastering this chemistry opens a direct route to novel compounds with potential applications ranging from proton pump inhibitors to advanced materials.[1]
Mechanistic Rationale: The SN2 Pathway
The fundamental reaction between this compound and sulfur nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this concerted process, the sulfur nucleophile attacks the electrophilic benzylic carbon of the chloromethyl group from the backside, relative to the carbon-chlorine bond. Simultaneously, the chloride ion, a good leaving group, is displaced.[4][5]
Several factors contribute to the efficiency of this SN2 reaction:
-
The Substrate: The primary nature of the carbon bearing the leaving group in this compound makes it sterically accessible for the nucleophile's approach, a key requirement for the SN2 pathway.[5]
-
The Nucleophile: Sulfur nucleophiles, such as thiolates (RS⁻), are generally soft and highly polarizable, making them excellent nucleophiles for SN2 reactions.[6] Their reactivity is significantly enhanced upon deprotonation of the corresponding thiol (RSH) with a suitable base.
-
The Leaving Group: The chloride ion is a stable anion and therefore a competent leaving group, facilitating the substitution reaction.
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are often preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophile itself.[2]
The general transformation can be visualized as follows:
Diagram 1: The SN2 Reaction Pathway
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound hydrochloride with various representative sulfur nucleophiles. It is crucial to handle this compound hydrochloride and the sulfur reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Protocol 1: Synthesis of 2-((Arylthio)methyl)-3,5-dimethylpyridines
This protocol details the synthesis of thioethers derived from aromatic thiols, such as thiophenol.
Materials:
| Reagent | Molar Eq. | Purity | Supplier Example |
| This compound HCl | 1.0 | 98% | Sigma-Aldrich |
| Thiophenol | 1.1 | 99% | Alfa Aesar |
| Sodium Hydroxide (NaOH) | 1.2 | 97%+ | Fisher Scientific |
| Anhydrous Ethanol (EtOH) | - | 200 proof | VWR |
| Dichloromethane (DCM) | - | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Thiolate Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiophenol (1.1 eq.) in anhydrous ethanol (approximately 5-10 mL per mmol of the limiting reagent).
-
To this solution, add powdered sodium hydroxide (1.2 eq.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodium thiophenolate.
-
Nucleophilic Substitution: Add this compound hydrochloride (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion, remove the ethanol under reduced pressure. Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: The crude thioether can be purified by column chromatography on silica gel to yield the pure 2-((phenylthio)methyl)-3,5-dimethylpyridine.
Protocol 2: Synthesis of S-(3,5-Dimethylpyridin-2-ylmethyl) Thioacetate
This procedure allows for the introduction of a protected thiol group, which can be deprotected in a subsequent step to yield the corresponding mercaptan.
Materials:
| Reagent | Molar Eq. | Purity | Supplier Example |
| This compound HCl | 1.0 | 98% | Sigma-Aldrich |
| Potassium Thioacetate (KSAc) | 1.5 | 98% | TCI America |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | - | ACS Grade | VWR |
| Water | - | Deionized | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound hydrochloride (1.0 eq.) in anhydrous DMF (approximately 10 mL per mmol).
-
Add potassium thioacetate (1.5 eq.) to the solution. The use of a slight excess of potassium thioacetate ensures complete conversion.[1][7]
-
Reaction: Stir the mixture at 50-60 °C for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them with brine to remove residual DMF.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude S-(3,5-dimethylpyridin-2-ylmethyl) thioacetate can be purified by flash chromatography on silica gel.
Protocol 3: Synthesis of 2-(Mercaptomethyl)-3,5-dimethylpyridine
This two-step protocol first involves the formation of a thioether with a readily available sulfur source like thiourea, followed by hydrolysis to yield the desired thiol. A similar method is used for the synthesis of 2-mercaptopyridine.[8]
Materials:
| Reagent | Molar Eq. | Purity | Supplier Example |
| This compound HCl | 1.0 | 98% | Sigma-Aldrich |
| Thiourea | 1.1 | 99%+ | Acros Organics |
| Sodium Hydroxide (NaOH) | As needed | 97%+ | Fisher Scientific |
| Hydrochloric Acid (HCl) | As needed | Conc. | VWR |
| Ethanol (EtOH) | - | 95% | VWR |
| Diethyl Ether | - | ACS Grade | VWR |
Procedure:
Step A: Formation of the Isothiouronium Salt
-
Dissolve this compound hydrochloride (1.0 eq.) and thiourea (1.1 eq.) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude isothiouronium salt. This intermediate can be used in the next step without further purification.
Step B: Hydrolysis to the Thiol
-
Dissolve the crude isothiouronium salt in water.
-
Add a solution of sodium hydroxide (e.g., 2 M) and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7.
-
The desired 2-(mercaptomethyl)-3,5-dimethylpyridine will precipitate as a solid or can be extracted with diethyl ether.
-
Collect the solid by filtration or separate the organic layer, dry it over a suitable drying agent, and remove the solvent to yield the final product.
Data Presentation and Expected Outcomes
The reactions of this compound with sulfur nucleophiles are generally high-yielding, provided that appropriate reaction conditions are employed. Below is a table summarizing the expected outcomes for the protocols described above.
| Protocol | Sulfur Nucleophile | Product | Typical Yield (%) |
| 1 | Thiophenol | 2-((Phenylthio)methyl)-3,5-dimethylpyridine | 85-95 |
| 2 | Potassium Thioacetate | S-(3,5-Dimethylpyridin-2-ylmethyl) thioacetate | 80-90 |
| 3 | Thiourea | 2-(Mercaptomethyl)-3,5-dimethylpyridine | 70-85 |
Table 1: Summary of Reactions and Expected Yields
Experimental Workflow Visualization
The general workflow for the synthesis and purification of pyridinylmethyl thioethers can be summarized in the following diagram:
Diagram 2: General Experimental Workflow
Conclusion and Future Perspectives
The reaction of this compound with sulfur nucleophiles is a robust and reliable method for the synthesis of a wide array of pyridinylmethyl thioethers. The SN2 mechanism governing this transformation is well-understood, allowing for predictable outcomes and high yields. The protocols outlined in this guide provide a solid foundation for researchers to explore this chemistry in their own work. The resulting thioether products can serve as valuable intermediates for further functionalization, for instance, through oxidation to the corresponding sulfoxides and sulfones, or as final target molecules in drug discovery programs and materials science applications. The continued exploration of this versatile reaction will undoubtedly lead to the development of novel and impactful chemical entities.
References
- Rafiei, J., et al. (2011). Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. Iranian Journal of Organic Chemistry, 3(3), 675-679. [Link not available]
-
PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The existing methods for the synthesis of 2‐pyridyl thioether. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
- Google Patents. (n.d.). CN101993414A - Method for preparing 2-mercaptopyridine.
-
Kovacs, I., et al. (2011). Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. Bioorganic & Medicinal Chemistry Letters, 21(10), 3052-3055. [Link]
- Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
-
Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry [Video]. YouTube. [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]
-
Perreault, H., et al. (2006). Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species. Environmental Science & Technology, 40(5), 1594-1599. [Link]
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Reddy, T. S., et al. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2), 931-937. [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. Retrieved from [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-3,5-dimethylpyridine
A Guide to Improving Yield and Overcoming Common Experimental Hurdles
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-3,5-dimethylpyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in the synthesis of proton pump inhibitors like Omeprazole, optimizing the yield and purity of this compound is of significant importance.[1][2][3] This document will provide you with the technical insights and practical steps to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and industrially relevant route involves the chlorination of the corresponding alcohol, 2-hydroxymethyl-3,5-dimethylpyridine (or its 4-methoxy derivative). This precursor alcohol is typically synthesized from 3,5-lutidine (3,5-dimethylpyridine) through a multi-step process that can include N-oxidation, nitration, methoxylation (if a 4-methoxy group is desired), and functional group manipulation at the 2-position.[1][2][3]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors: incomplete reaction, degradation of the product, formation of side products, or mechanical losses during work-up and isolation. The most critical step to scrutinize is the chlorination of the precursor alcohol. The choice of chlorinating agent, temperature control, and reaction time are all pivotal. For instance, using thionyl chloride requires careful temperature management to prevent side reactions.[4][5]
Q3: What level of yield should I realistically expect?
Reported yields for the chlorination step are often high, sometimes exceeding 90-95% under optimized conditions.[6] However, this is highly dependent on the specific protocol, the purity of the starting materials, and the efficiency of the isolation procedure. A yield of 76.4% has been reported in one procedure using sulfuryl chloride.[3]
Q4: How can I minimize the formation of impurities?
Impurity formation is often linked to the reaction conditions. Over-chlorination or ring chlorination can occur with harsh reagents or elevated temperatures. Degradation of the 4-methoxy group, if present, can happen under strongly acidic conditions.[6] The use of milder chlorinating agents like triphosgene in a suitable solvent such as toluene can offer higher selectivity and purity.[6] Additionally, ensuring the starting alcohol is of high purity is crucial.
Troubleshooting Guide: A Deeper Dive
This section addresses specific issues you may encounter during the synthesis of this compound hydrochloride, with a focus on the critical chlorination step of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
Issue 1: Persistently Low Yield of the Chlorinated Product
Potential Cause A: Inefficient Chlorination Agent or Conditions
The choice of chlorinating agent is paramount. Thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and triphosgene are common reagents, each with its own reactivity profile.
-
Thionyl Chloride (SOCl₂): This is a very common and effective reagent. However, the reaction is exothermic and generates HCl and SO₂ gas. If the temperature is not controlled (ideally between 0°C and room temperature), side reactions can occur.[4][5] An excess of thionyl chloride can also lead to degradation of the product.
-
Triphosgene: This solid reagent can be easier to handle than gaseous or highly corrosive liquid chlorinating agents. It often leads to cleaner reactions and high yields (up to 97%).[6] The reaction is typically performed at low temperatures (0-10°C) in a solvent like toluene.[6]
-
Phosphorus Oxychloride (POCl₃): In some cases, a POCl₃/CH₂Cl₂/Et₃N system can be used as a highly selective chlorinating reagent under mild conditions.[7]
Solution: If you are experiencing low yields, consider switching your chlorinating agent. The table below summarizes the conditions for common agents.
| Chlorinating Agent | Typical Solvent | Temperature | Reported Yield | Reference |
| Thionyl Chloride | Dichloromethane | 0°C to RT | ~100% | [4][5] |
| Sulfuryl Chloride | Dichloromethane | Ice Bath to RT | 76.4% | [3] |
| Triphosgene | Toluene | 0-10°C | >96% | [6] |
| POCl₃/Et₃N | Dichloromethane | Mild Conditions | Good | [7] |
Potential Cause B: Product Degradation during Reaction or Work-up
The 2-(chloromethyl)pyridine moiety can be unstable, particularly in the presence of excess acid at elevated temperatures. If a 4-methoxy group is present, it is susceptible to demethylation under acidic conditions, forming a phenolic impurity.[6]
Solution:
-
Temperature Control: Strictly maintain the recommended reaction temperature. For exothermic reactions, ensure slow, dropwise addition of the chlorinating agent.
-
Minimize Reaction Time: Monitor the reaction by a suitable technique (e.g., TLC or HPLC). Once the starting material is consumed, proceed with the work-up promptly.
-
Work-up Procedure: After the reaction, excess chlorinating agent should be removed. Some protocols describe distillation of the solvent, followed by suspension in a non-polar solvent like hexane or ether to precipitate the hydrochloride salt.[4][5] This avoids exposing the product to aqueous conditions for extended periods.
Issue 2: Significant Impurity Profile in the Final Product
Potential Cause A: Dimerization or Polymerization
The product, being a reactive alkyl chloride, can undergo self-alkylation (dimerization) or react with any remaining starting alcohol to form an ether impurity.
Solution:
-
Ensure a slight molar excess of the chlorinating agent to drive the reaction to completion and consume all the starting alcohol.
-
Maintain a sufficiently dilute reaction mixture to reduce the probability of intermolecular side reactions.
Potential Cause B: 4-Position Demethylation
As mentioned, the 4-methoxy group can be cleaved under harsh acidic conditions, a known issue in similar syntheses.[6]
Solution:
-
Avoid excessive heating during the reaction and work-up.
-
Consider using a milder chlorinating agent like triphosgene, which may generate less aggressive acidic byproducts.[6]
The following workflow can help diagnose the cause of low yield:
Caption: Troubleshooting workflow for low yield.
General Synthesis Pathway and Optimized Protocol
The synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride typically follows the pathway illustrated below, starting from 3,5-Lutidine.
Caption: General synthesis pathway.
Experimental Protocol: Chlorination with Thionyl Chloride
This protocol is a synthesis of information from established procedures and is designed to maximize yield and purity.[4][5]
Materials:
-
2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Hexane or Diethyl Ether
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1 equivalent) in anhydrous dichloromethane (approx. 10-15 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.05 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above 5°C. The reaction is exothermic and will produce gas (HCl, SO₂), so ensure adequate ventilation and a proper gas outlet (e.g., a bubbler or a scrubber).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or HPLC until all the starting material has been consumed.
-
Solvent Removal: Once the reaction is complete, remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Precipitation and Isolation: To the resulting solid or oil, add a non-polar solvent such as hexane or diethyl ether (approx. 10 mL per gram of initial starting material). Stir the suspension vigorously for 30 minutes to break up any clumps.
-
Filtration: Collect the precipitated white solid (the hydrochloride salt of the product) by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold hexane or ether and then dry it under vacuum to obtain the final product.
References
-
Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Available at: [Link]
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN J. Chem., 17(4). Available at: [Link]
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. Available at: [Link]
-
World Account. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Molbase. Available at: [Link]
- Google Patents. (CN103232389A). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- Google Patents. (US6245913B1). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
LookChem. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Available at: [Link]
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- 7. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]
Technical Support Center: Purification of Crude 2-(Chloromethyl)-3,5-dimethylpyridine Hydrochloride
Welcome to the technical support center for the purification of 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges during the purification of this critical intermediate.
I. Frequently Asked Questions (FAQs)
Q1: My crude this compound hydrochloride is a dark, oily substance instead of a solid. What are the likely causes?
A1: This is a common issue and can stem from several factors. The primary culprits are often residual solvents from the reaction, the presence of unreacted starting materials, or the formation of side-products. Specifically, impurities such as 2,3,5-trimethylpyridine, 2,3,5-trimethylpyridine-N-oxide, and 3,5-dimethyl-4-methoxypyridine can inhibit crystallization.[1] Additionally, excess heat during solvent removal can lead to decomposition and the formation of colored impurities.[2]
Q2: What are the most common impurities I should expect in my crude product?
A2: The impurities largely depend on the synthetic route. Common starting materials like 3,5-lutidine or 2,3,5-trimethylpyridine can lead to various intermediates and byproducts.[1] Expect to find unreacted starting materials, oxidized intermediates (like N-oxides), and potentially polymeric materials.[1] If thionyl chloride is used for chlorination, residual sulfur-containing compounds might also be present.
Q3: Is this compound hydrochloride stable? What storage conditions are recommended?
A3: The compound is a hydrochloride salt, which enhances its stability compared to the free base. However, it can be sensitive to moisture and heat.[3][4] It is recommended to store the purified solid under an inert atmosphere, protected from light, and at room temperature.[5][6]
Q4: What are the key safety precautions when handling this compound hydrochloride?
A4: This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][7][8] Always handle it in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9] In case of spills, avoid generating dust and clean up using dry procedures.[7]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the purification process.
Issue 1: Product Fails to Crystallize or Precipitate
Symptom: After the reaction work-up, the crude product remains an oil or a viscous liquid, even after solvent removal.
Causality: The presence of impurities often disrupts the crystal lattice formation. The inherent properties of some residual materials might also favor an amorphous state.[10]
Troubleshooting Workflow: Inducing Crystallization
Caption: Workflow for inducing crystallization of oily products.
Step-by-Step Protocols:
Protocol 1: Solvent Washing/Trituration
-
Transfer the crude oily product to a flask.
-
Add a small volume of a cold, non-polar solvent in which the product is expected to be insoluble (e.g., diethyl ether, hexane, or a mixture of acetone and petroleum ether).[1]
-
Stir or sonicate the mixture vigorously. The goal is to dissolve impurities while the desired product remains as a solid.
-
If a solid forms, filter the mixture, wash the solid with a small amount of the cold solvent, and dry under vacuum.
-
If the product remains oily, carefully decant the solvent and repeat the process.
Protocol 2: Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Isopropanol is a commonly used solvent for hydrochloride salts.[11]
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to adsorb colored impurities.[12]
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
| Solvent System | Application | Purity Achieved |
| Isopropanol/Ether | Recrystallization | >98%[1] |
| Acetone/Petroleum Ether | Washing/Trituration | >99%[1] |
| Dichloromethane/Ether | Precipitation | High[13] |
Issue 2: Low Yield After Purification
Symptom: The final yield of the purified product is significantly lower than expected.
Causality: Low yields can result from several factors, including incomplete reactions, product loss during transfers and extractions, or decomposition during purification. The hydrochloride salt has some solubility in polar organic solvents, which can lead to losses during washing or recrystallization.
Troubleshooting Workflow: Maximizing Yield
Caption: Decision tree for troubleshooting low purification yields.
Optimization Strategies:
-
Extraction pH: Since the compound is a hydrochloride salt of a pyridine derivative, its solubility is pH-dependent. Ensure the aqueous phase is sufficiently acidic during any aqueous washes to keep the product protonated and in the aqueous layer if performing an acid-base extraction.[14][15][16]
-
Solvent Choice: When washing the solid product, use a solvent in which it has minimal solubility. Chilled isopropanol or acetone are often good choices.[11][17]
-
Drying: Avoid excessive heat when drying the final product, as thermal decomposition can occur, leading to discoloration and yield loss.[2] Vacuum drying at a moderate temperature is recommended.
Issue 3: Persistent Impurities in the Final Product
Symptom: HPLC or NMR analysis of the purified product shows the presence of one or more impurities.
Causality: Co-precipitation of impurities with similar solubility profiles can occur during crystallization.[10] Some impurities may also be isomers or have very similar polarities to the desired product, making separation by simple crystallization challenging.
Advanced Purification Techniques:
If recrystallization and washing fail to provide a product of the desired purity, more advanced techniques may be necessary.
Protocol 3: Column Chromatography
While challenging for hydrochloride salts due to their polarity and potential for streaking on silica gel, column chromatography can be effective if optimized.
-
Stationary Phase: Use silica gel. To minimize streaking caused by the basicity of the pyridine nitrogen, consider neutralizing the silica gel with a small amount of a base like triethylamine in the eluent.[10]
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point. The addition of a small percentage of an acid (like acetic acid) or a salt (like ammonium acetate) to the mobile phase can sometimes improve peak shape.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the column. This "dry loading" technique often results in better separation.
Purity Analysis by HPLC
A robust HPLC method is crucial for accurately assessing purity.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)[10][12] | Provides good retention and separation for polar and ionizable compounds. |
| Mobile Phase A | 0.1% Formic acid or 10 mM Ammonium Acetate in water[10][18] | Buffering the mobile phase helps to ensure consistent ionization of the analyte, leading to sharper, more reproducible peaks. |
| Mobile Phase B | Acetonitrile or Methanol[10][18] | Common organic modifiers for reverse-phase chromatography. |
| Detection | UV at ~254 nm[10][12] | Pyridine derivatives typically have strong UV absorbance in this region. |
| Column Temp. | 30 °C[10] | Improves peak shape and reproducibility. |
This technical guide provides a framework for troubleshooting the purification of this compound hydrochloride. By understanding the nature of the compound and potential impurities, and by systematically applying these purification and troubleshooting strategies, researchers can achieve a high-purity final product.
IV. References
-
Technical Support Center: Purification of Pyridin-4-ol Derivatives. Benchchem. Available from:
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Apollo Scientific. (2023-07-06). Available from:
-
SAFETY DATA SHEET. Fisher Scientific. (2024-03-15). Available from:
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. Available from:
-
Overcoming challenges in the purification of pyridine compounds. Benchchem. Available from:
-
2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. CAMEO Chemicals. Available from:
-
SAFETY DATA SHEET. TCI Chemicals. (2025-04-30). Available from:
-
Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents. Available from:
-
2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology. Available from:
-
Purification of organic hydrochloride salt? ResearchGate. (2017-02-07). Available from:
-
Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem. Available from:
-
How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? FAQ. Available from:
-
A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem. Available from:
-
Identifying and minimizing impurities in 4-(4-Chlorobutyl)pyridine hydrochloride reactions. Benchchem. Available from:
-
Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Available from:
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS. ChemicalBook. Available from:
-
Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents. Available from:
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024-12-09). Available from:
-
2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. chemicalbook. Available from:
-
Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier. Available from:
-
What is best method to remove pyridine from a reaction mixture? ResearchGate. (2014-04-02). Available from:
-
Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. Available from:
-
2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer. Cion Pharma. Available from:
-
Acid-Base Extraction. Available from:
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Acid and Base Extraction. Engineering Ideas Clinic - Confluence. Available from:
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Pyridine Hydrochloride. TCI AMERICA. Available from:
-
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. Tokyo Chemical Industry (India) Pvt. Ltd. Available from:
-
2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. PubChem. Available from:
-
This compound hydrochloride. BOC Sciences. Available from:
-
Pyridine Hydrochloride by HPLC. Chromatography Forum. (2012-04-03). Available from:
-
Acid–base extraction. Wikipedia. Available from:
-
2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. ChemBK. (2024-04-09). Available from:
-
This compound Hydrochloride. Santa Cruz Biotechnology. Available from:
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available from:
-
High performance liquid chromatography column for pyridine analysis. Sigma-Aldrich. Available from:
-
This compound HYDROCHLORIDE. precisionFDA. Available from:
-
This compound hydrochloride. TargetMol. Available from:
-
This compound--hydrogen chloride (1/1). PubChem. Available from:
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. (2025-08-07). Available from:
Sources
- 1. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 2. fishersci.pt [fishersci.pt]
- 3. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS#: 86604-75-3 [m.chemicalbook.com]
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- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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minimizing side-product formation in chloromethylation of pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chloromethylation of pyridines. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we understand the nuances of this reaction and have compiled this guide to help you minimize side-product formation and optimize your reaction outcomes.
Introduction: The Challenge of Selectivity
Chloromethylation is a powerful tool for introducing a reactive chloromethyl group onto the pyridine ring, creating a versatile intermediate for further functionalization in drug discovery and materials science.[1] However, the reaction is often plagued by a variety of side products that can complicate purification and significantly reduce the yield of the desired product. Understanding the underlying mechanisms of both the desired reaction and the formation of these impurities is crucial for developing robust and efficient synthetic protocols.
This guide will delve into the common challenges encountered during the chloromethylation of pyridines and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the chloromethylation of pyridines?
The primary side products in pyridine chloromethylation include:
-
Di- and Tri-chlorinated Products: Over-chlorination of the starting methylpyridine can occur, leading to the formation of di- and trichloromethylpyridines.[2]
-
Diarylmethane Derivatives: The chloromethylated product can undergo a subsequent Friedel-Crafts-type alkylation with another pyridine molecule, resulting in the formation of a diarylmethane-type impurity.[3][4]
-
Over-alkylation at Nitrogen: The pyridine nitrogen is nucleophilic and can be alkylated by the chloromethylating agent or the chloromethylated product itself, leading to the formation of quaternary pyridinium salts.
-
Ring-Chlorinated Products: Under certain conditions, direct chlorination of the pyridine ring can occur, especially with harsher chlorinating agents.[5]
-
Polymerization: Activated pyridines or reactive intermediates can lead to the formation of polymeric materials.
-
Bis(chloromethyl) ether (BCME): When using formaldehyde and HCl, the formation of this highly carcinogenic byproduct is a significant safety concern.[6]
Q2: What are the primary methods for chloromethylating pyridines?
Several methods exist for the chloromethylation of pyridines, each with its own advantages and disadvantages:
-
From Picoline-N-oxides: Reacting a methylpyridine-N-oxide (picoline-N-oxide) with a chlorinating agent like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or phosgene is a common approach.[2] This method often yields a mixture of 2- and 4-(chloromethyl)pyridines.[2]
-
Direct Chlorination of Picolines: The direct reaction of a methylpyridine (picoline) with chlorine gas can lead to chloromethylation, but it is often difficult to control and can produce a mixture of mono-, di-, and trichlorinated products.[2]
-
Blanc-type Chloromethylation: This classic method involves reacting the aromatic compound with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[4][6][7] While effective for many aromatics, its application to pyridines can be challenging due to the basicity of the nitrogen atom.
-
From Hydroxymethylpyridines: A two-step approach involving the initial formation of a hydroxymethylpyridine followed by chlorination with an agent like thionyl chloride (SOCl₂) or phosphorus oxychloride can offer better control and selectivity.[8]
Q3: How does the electronic nature of the pyridine ring affect the reaction?
The electron density of the pyridine ring plays a critical role in the success of the chloromethylation.
-
Electron-rich pyridines (containing electron-donating groups) are more susceptible to electrophilic attack and, consequently, to over-alkylation and polymerization.
-
Electron-deficient pyridines (containing electron-withdrawing groups) are less reactive and may require more forcing conditions, which can also lead to side reactions.
Troubleshooting Guide: Minimizing Side-Product Formation
This section provides a systematic approach to troubleshooting common issues encountered during the chloromethylation of pyridines.
Issue 1: Formation of Di- and Tri-chlorinated Products
Causality: This side reaction arises from the further chlorination of the desired monochloromethylated product. The newly introduced chloromethyl group does not sufficiently deactivate the ring to prevent subsequent reactions, especially under harsh conditions.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by GC-MS or TLC) and quench the reaction as soon as the starting material is consumed to prevent over-reaction. Lowering the reaction temperature can also help to improve selectivity.[3]
-
Choice of Chlorinating Agent: Milder chlorinating agents may provide better selectivity. For instance, using phosgene with 2-picoline-N-oxide can be performed at temperatures between 3°C and 25°C, offering good control.[2]
Issue 2: Formation of Diarylmethane Derivatives
Causality: The chloromethylated pyridine is an excellent alkylating agent. It can react with another molecule of the starting pyridine or the product itself in a Friedel-Crafts-type reaction, leading to the formation of a diarylmethane byproduct. This is particularly problematic at higher temperatures and with strong Lewis acid catalysts.[3][4]
Troubleshooting Steps:
-
Lower Reaction Temperature: This is one of the most effective ways to minimize diarylmethane formation.[3]
-
Catalyst Selection: The choice of Lewis acid can significantly impact the formation of this byproduct. For example, aluminum chloride is known to favor the formation of diarylmethane products.[3] Consider using milder catalysts like zinc chloride or even performing the reaction without a catalyst if the pyridine ring is sufficiently activated.
-
Control Reactant Concentration: Keeping the concentration of the chloromethylated product low by, for example, slow addition of the chloromethylating agent, can help to reduce the rate of this bimolecular side reaction.
Issue 3: N-Alkylation and Quaternary Salt Formation
Causality: The lone pair of electrons on the pyridine nitrogen is nucleophilic and can be alkylated by the electrophilic chloromethylating agent or the product. This deactivates the starting material and consumes the product, leading to lower yields.
Troubleshooting Steps:
-
Use of Pyridine-N-Oxide: Starting with the corresponding pyridine-N-oxide protects the nitrogen from alkylation and directs the chloromethylation to the ring. The N-oxide can be removed in a subsequent step if desired.
-
Acidic Conditions: Performing the reaction under strongly acidic conditions protonates the pyridine nitrogen, rendering it non-nucleophilic and preventing N-alkylation. This is a key principle in the Blanc chloromethylation.[4][6]
-
Choice of Reagents: Some chloromethylation procedures are designed to avoid this issue. For instance, the reaction of 2-methylpyridine-N-oxide with phosgene proceeds without significant N-alkylation.[2]
Issue 4: Ring Chlorination
Causality: Direct chlorination of the aromatic ring can compete with the desired chloromethylation, especially with highly reactive chlorinating agents or under forcing conditions. The use of thionyl chloride at elevated temperatures for extended periods can lead to the replacement of other ring substituents, such as bromine, with chlorine.[5]
Troubleshooting Steps:
-
Select a Milder Chlorinating Agent: Avoid harsh chlorinating agents like elemental chlorine unless the reaction conditions are carefully optimized. Reagents like cyanuric chloride in combination with a Grignard reagent have been shown to be effective and selective.[5]
-
Control Reaction Temperature and Time: As with other side reactions, lower temperatures and shorter reaction times can help to minimize unwanted ring halogenation.
Diagram: Troubleshooting Logic for Chloromethylation
Caption: Troubleshooting flowchart for minimizing side products.
Recommended Experimental Protocol: Chloromethylation of 2-Methylpyridine via its N-Oxide
This protocol is based on the reaction of 2-methylpyridine-N-oxide with phosgene, which has been shown to be an effective method for the preparation of 2-(chloromethyl)pyridine with good control over side reactions.[2]
Safety Precaution: This reaction involves the use of phosgene, a highly toxic gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 2-Methylpyridine-N-oxide | 109.12 | - | 10.9 g | 0.1 |
| Phosgene | 98.92 | 1.4 (liquid) | ~9.9 g | ~0.1 |
| Triethylamine | 101.19 | 0.726 | 10.1 g | 0.1 |
| Methylene Chloride | 84.93 | 1.33 | 200 mL | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve 10.9 g (0.1 mol) of 2-methylpyridine-N-oxide and 10.1 g (0.1 mol) of triethylamine in 200 mL of methylene chloride.
-
Cooling: Cool the reaction mixture to 3-5°C using an ice bath.
-
Phosgene Addition: Slowly bubble approximately 9.9 g (0.1 mol) of phosgene gas into the stirred solution while maintaining the temperature between 3°C and 10°C.
-
Reaction Monitoring: After the addition of phosgene is complete, allow the reaction to stir at room temperature (around 25°C) for 30-60 minutes. Monitor the reaction progress by TLC or GC to ensure the consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-(chloromethyl)pyridine.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
Minimizing side-product formation in the chloromethylation of pyridines requires a careful and considered approach to reaction design and execution. By understanding the mechanisms that lead to the formation of common impurities and by systematically optimizing reaction parameters such as temperature, stoichiometry, and catalyst choice, researchers can significantly improve the yield and purity of their desired chloromethylated pyridine products. This guide provides a framework for troubleshooting common issues and a reliable protocol to serve as a starting point for your synthetic endeavors.
References
- Preparation of 2-(Chloromethyl)pyridine. (n.d.). Google Patents.
-
Ernst, J. B., Rühling, A., Wibbeling, B., & Glorius, F. (2016). Trichloromethylthiolation of N-Heterocycles: Practical and Completely Regioselective. Chemistry, 22(13), 4400–4404. [Link]
-
New studies in aromatic chloromethylation. (n.d.). Durham E-Theses. Retrieved from [Link]
- Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. (n.d.). Google Patents.
-
Blanc chloromethylation. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
-
Reactions of Some Nitrogen Heterocycles with Chlorodifluoromethane under Conditions of Phase-Transfer Catalysis. (2005). ResearchGate. [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2022). MDPI. [Link]
-
One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. (2007). ResearchGate. [Link]
-
Chloromethylation of Aromatic Compounds. (n.d.). ResearchGate. [Link]
-
Blanc chloromethylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
New Data on the Chloromethylation of Aromatic and Heteroaromatic Compounds. (n.d.). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Process Optimization for the Industrial Scale-Up of Pyridine Derivatives
Welcome to the Technical Support Center for the industrial scale-up of pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning pyridine synthesis from the laboratory to an industrial scale. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and optimize your processes.
I. Navigating the Scale-Up Journey: A Workflow Overview
The industrial scale-up of chemical syntheses is more than a simple multiplication of reagent quantities.[1] It introduces new variables such as altered heat and mass transfer, which can significantly impact reaction outcomes.[1][2] A systematic approach is crucial for a successful and efficient scale-up.
Caption: A general workflow for the industrial scale-up of pyridine derivatives.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the scale-up of pyridine derivative synthesis.
Q1: Why is my reaction yield significantly lower on a larger scale compared to the lab?
A1: This is a frequent challenge during scale-up and can be attributed to several factors:
-
Mass and Heat Transfer Limitations: In larger reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation for exothermic reactions.[2] This can create localized "hot spots" and temperature gradients, promoting side reactions and product degradation.[1][2] Inadequate mixing can also result in concentration gradients, leading to incomplete reactions.[2]
-
Suboptimal Reaction Conditions: Conditions that work well in a lab setting, such as refluxing ethanol, may be inefficient at an industrial scale.[3]
-
Impurity Profile Changes: The impurity profile can change during scale-up, with new impurities forming or existing ones increasing.[2]
Q2: What are the key safety precautions to consider when handling pyridine and its derivatives on an industrial scale?
A2: Pyridine is a flammable and toxic liquid with a distinct, unpleasant odor.[4][5] Therefore, stringent safety measures are essential:
-
Ventilation: Always work in a well-ventilated area, preferably using fume hoods to minimize inhalation of harmful fumes.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face mask, and a lab coat.[4][7]
-
Safe Storage: Store pyridine in a cool, well-ventilated area away from ignition sources in clearly labeled, compatible containers.[4][8]
-
Spill Management: Have spill kits with absorbent materials readily available and follow established spill response procedures.[4][8]
-
Fire Safety: Keep fire extinguishers suitable for chemical fires accessible and ensure all equipment is properly grounded to prevent static discharge.[6][8]
Q3: How can I effectively remove pyridine from my final product at an industrial scale?
A3: Due to its high boiling point, removing pyridine can be challenging.[9] Effective methods for large-scale operations include:
-
Distillation: For large quantities, initial removal can be achieved by distillation, often under reduced pressure.[10]
-
Acidic Wash: Washing the crude product with a dilute acid solution (e.g., 1M HCl) can be effective.[9] The pyridine is protonated to form a water-soluble salt that can be separated in an aqueous phase.
-
Salt Precipitation: Reacting the pyridine with an acid to form a salt, followed by removal of water to ensure complete precipitation, and then filtering off the precipitate is another viable method.[10]
Q4: What are the most common synthetic routes for industrial-scale production of pyridine and its derivatives?
A4: Several methods are employed for the large-scale synthesis of pyridines:
-
Hantzsch Synthesis: This is a classical and widely used method for producing substituted pyridines, involving the condensation of aldehydes, β-keto esters, and ammonia, followed by oxidation.[5][11]
-
Chichibabin Synthesis: This method involves the reaction of aldehydes, ammonia, and formaldehyde, typically in the presence of a catalyst.[12]
-
From Acetaldehyde, Formaldehyde, and Ammonia: This is the most widely used method for the production of pyridine itself.[13]
III. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield in Hantzsch Pyridine Synthesis | Inefficient reaction conditions.[3][14] | - Consider alternative catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been shown to improve yields significantly.[3] - Explore solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures.[3] |
| Incomplete oxidation of the 1,4-dihydropyridine intermediate.[3] | - Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, potassium permanganate).[3][14] - Monitor the reaction progress using techniques like TLC or LC-MS to confirm complete conversion.[3] | |
| Formation of side products.[3] | - The order of reagent addition can be critical in unsymmetrical syntheses. Consider pre-forming the enamine or the Knoevenagel condensation product before the final cyclization.[3] | |
| Unexpected Byproducts in Bohlmann-Rahtz Pyridine Synthesis | Incorrect reaction conditions. | - The Bohlmann-Rahtz synthesis can be sensitive to reaction conditions. Microwave-assisted synthesis in the presence of a Brønsted acid catalyst like acetic acid has been shown to be effective.[15] |
| Peak Tailing in Chromatographic Purification | Strong interaction between the basic pyridine derivative and acidic residual silanol groups on the silica-based stationary phase.[16] | - Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 to protonate the silanol groups.[16] - Use of Mobile Phase Additives: Add a competing base like triethylamine (TEA) to the mobile phase to block the active silanol sites.[16] - Change Stationary Phase: Consider using a different column, such as a phenyl, cyano, or polar-embedded phase.[16] |
| Difficulty in Product Purification | Presence of impurities. | - For crude pyridine, an alkali treatment followed by distillation can be an effective purification method.[17] Adding an acid or water before the alkali treatment can further enhance purity.[17] - For 2-aminopyridine derivatives, cation-exchange chromatography can be a simple and efficient method for removing excess reagents.[18] |
Troubleshooting Logic Flow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Hantzsch Pyridine Synthesis with Improved Yield[3]
This protocol describes an optimized Hantzsch synthesis using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation.
Reactants:
-
Aldehyde (1.0 equiv)
-
Ethyl acetoacetate (2.0 equiv)
-
Ammonium acetate (1.1 equiv)
-
p-Toluenesulfonic acid (PTSA) (0.1 equiv)
-
Aqueous micellar solution (e.g., SDS, 0.1M)
Procedure:
-
In a suitable reaction vessel, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and PTSA in the aqueous micellar solution.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture at a controlled temperature (e.g., 25-30 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
If necessary, the intermediate 1,4-dihydropyridine can be oxidized to the corresponding pyridine using a suitable oxidizing agent.
Protocol 2: Purification of Crude Pyridine by Alkali Treatment and Distillation[18]
This protocol is for the purification of crude pyridine on an industrial scale.
Materials:
-
Crude pyridine
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Optional: Sulfuric acid, hydrochloric acid, or phosphoric acid
Procedure:
-
Optional Pre-treatment: For enhanced purity, add an acid (e.g., sulfuric acid) or water to the crude pyridine.
-
Alkali Treatment: Add a base (e.g., NaOH or KOH) to the pyridine mixture. The treatment temperature can range from -10 °C to 115 °C.[17]
-
Distillation: Subject the alkali-treated mixture to distillation. The distillation temperature is typically between 30 °C and 150 °C, depending on the pressure.[17] The number of trays in the distillation column and the reflux ratio should be optimized for the specific separation.
V. References
-
Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Process optimization of vapor phase pyridine synthesis using response surface methodology. Khalifa University. [Link]
-
Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Pyridine. Wikipedia. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. [Link]
-
Industrial Chemicals: How Pyridine Is Produced. Post Apple Scientific. [Link]
-
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PubMed Central. [Link]
-
Pyridine - SAFETY DATA SHEET. Penta chemicals. [Link]
-
Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
-
Purification method of pyridine and pyridine derivatives. Google Patents.
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]
-
Puzzling Pyridine Problem Probed. ChemistryViews. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. [Link]
-
Development of an alternative route for industrial Pyridine bases production. ResearchGate. [Link]
-
Pyridines. GCW Gandhi Nagar Jammu. [Link]
-
Pyridine reaction workup: color change after each “vent” cycle in separatory funnel!. Reddit. [Link]
-
Pyridine - Some Industrial Chemicals. NCBI Bookshelf. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”. IJNRD. [Link]
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Green Chemistry Technical Support Center: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
Welcome to the technical support center for green chemistry approaches to the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals seeking sustainable and efficient methods for producing this key intermediate, notably used in the synthesis of proton pump inhibitors like omeprazole. We will explore common experimental challenges and provide solutions grounded in green chemistry principles.
Introduction: Moving Beyond Traditional Synthesis
The conventional synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine often relies on hazardous reagents and multiple isolation steps, leading to significant solvent waste and potential safety concerns. Green chemistry offers a more sustainable path by focusing on process optimization, waste reduction, and the use of safer reagents. This guide will focus on a greener, one-pot synthesis strategy and the use of alternative, more environmentally benign chlorinating agents.
Frequently Asked Questions (FAQs)
Q1: What are the main green chemistry advantages of the one-pot synthesis approach for 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride?
The primary advantages of a one-pot synthesis lie in its process intensification and adherence to several green chemistry principles. By avoiding the isolation of intermediates, this method significantly reduces the consumption of solvents for extraction and purification, which in turn minimizes waste generation.[1][2] This also leads to energy savings as multiple distillation and drying steps are eliminated.[1] The improved productivity and reduced cycle time make it a more economical and environmentally friendly option for industrial-scale production.[1][2]
Q2: What are some greener alternatives to traditional chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃)?
Greener alternatives to thionyl chloride and phosphorus oxychloride aim to reduce toxicity, hazardous byproducts, and harsh reaction conditions. Two promising alternatives for the chlorination of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine are:
-
Sulfuryl Chloride (SO₂Cl₂): This reagent can be used under milder conditions and is effective for the chlorination of hydroxymethylpyridines.[3] Its byproducts, sulfur dioxide and hydrogen chloride, are gases that can be scrubbed, offering better waste management than the phosphorus-based residues from POCl₃.
-
Triphosgene (Bis(trichloromethyl) carbonate): As a solid, triphosgene is a safer and easier-to-handle alternative to gaseous phosgene. It can be used for the efficient chlorination of alcohols under relatively mild conditions.[4][5][6][7] A patented method highlights its use with toluene as a solvent, which is a greener alternative to chlorinated solvents like dichloromethane.[4] The byproducts are primarily carbon dioxide and hydrogen chloride.
Q3: How can I monitor the progress of a one-pot synthesis without isolating the intermediates?
Thin-Layer Chromatography (TLC) is an effective and resource-efficient technique for monitoring the progress of one-pot reactions.[1][8][9][10][11] By spotting the reaction mixture alongside the starting material and, if available, standards of the intermediates and final product, you can track the consumption of reactants and the appearance of new spots. A "co-spot," where the reaction mixture and starting material are spotted on top of each other, is crucial to confirm the disappearance of the initial reactant, especially if the Rf values are similar.[11]
Troubleshooting Guides
Guide 1: One-Pot Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
This guide addresses issues that may arise during the three-step, one-pot synthesis starting from 3,5-Dimethyl-4-nitropyridine-1-oxide.
Workflow of the One-Pot Synthesis
Caption: One-pot synthesis of the target molecule.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Methoxylation (Step 1) TLC shows a persistent starting material spot after the expected reaction time. | 1. Insufficient sodium hydroxide or methanol.2. Reaction temperature too low.3. Poor quality of reagents. | 1. Ensure accurate stoichiometry of reagents. Consider a slight excess of sodium methoxide.2. Gently warm the reaction mixture as per the established protocol to ensure the reaction goes to completion.3. Use freshly prepared sodium methoxide solution or high-purity commercial grade. |
| Formation of Multiple Unidentified Spots in Step 2 TLC plate shows several new spots in addition to the expected intermediate. | 1. Incomplete methoxylation from Step 1 leading to side reactions of the nitro-group.2. Over-oxidation or side reactions with dimethyl sulfate.3. Incorrect pH for the hydroxylation step. | 1. Before proceeding to Step 2, ensure complete conversion in Step 1 using TLC.2. Control the addition rate and temperature during the addition of dimethyl sulfate.3. Carefully monitor and adjust the pH as specified in the protocol during the hydroxylation. |
| Low Yield in Chlorination (Step 3) Final product yield is significantly lower than expected. | 1. Incomplete conversion of the hydroxymethyl intermediate.2. Degradation of the product due to excessive heat or prolonged reaction time.3. Inefficient precipitation or isolation of the final product. | 1. Monitor the chlorination reaction by TLC to ensure the disappearance of the hydroxymethyl intermediate.2. Maintain the recommended reaction temperature. For exothermic reactions, ensure adequate cooling.3. Optimize the anti-solvent addition and crystallization conditions (e.g., temperature, stirring rate). |
| Product Purity Issues The final product is discolored or contains significant impurities by NMR or HPLC. | 1. Carryover of impurities from previous steps.2. Side reactions during chlorination (e.g., chlorination on the pyridine ring).3. Degradation of the chlorinating agent leading to side products. | 1. Ensure each step goes to completion before proceeding to the next.2. Use a highly selective and milder chlorinating agent like triphosgene.[4] Control the stoichiometry of the chlorinating agent to avoid excess.3. Use high-purity, stabilized chlorinating agents. For triphosgene, be aware of potential impurities like phosgene and diphosgene in lower-grade material.[12] |
Guide 2: Greener Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
This guide provides a comparison and troubleshooting for greener chlorinating agents.
Comparison of Chlorinating Agents
| Chlorinating Agent | Typical Solvent | Key Advantages | Potential Issues & Byproducts | Safety Considerations |
| Thionyl Chloride (SOCl₂) | Dichloromethane, Toluene | Well-established, high reactivity. | Generates SO₂ gas; can lead to charring with sensitive substrates. | Highly corrosive and toxic. Reacts violently with water. |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | Milder than SOCl₂; good for radical chlorination.[13] | Can cause ring chlorination as a side reaction.[14] Generates SO₂ and HCl gas. | Corrosive and toxic. Handle in a well-ventilated fume hood. |
| Triphosgene | Toluene | Solid, safer to handle than phosgene; high yield and purity.[4][5][7] | Can contain toxic impurities (phosgene, diphosgene);[12] potential for carbamate formation as a byproduct.[5][15] | Highly toxic; handle with extreme caution in a fume hood. |
Troubleshooting Chlorination Reactions
Caption: Troubleshooting common chlorination issues.
Experimental Protocols
Protocol 1: Green Chlorination using Triphosgene
This protocol is adapted from a patented method and represents a greener approach to the chlorination step.[4]
Materials:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
-
Toluene
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Methanol (for quenching)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add a solution of triphosgene in toluene dropwise to the reaction mixture, maintaining the temperature between 0-10 °C. The molar ratio of the hydroxymethylpyridine to triphosgene should be approximately 1:0.35-0.37.[4]
-
After the addition is complete, allow the reaction to stir at room temperature for approximately 3 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Once the reaction is complete, cool the mixture to 5 °C and slowly add a small amount of methanol to quench any unreacted triphosgene.
-
Remove the acidic gases (HCl and CO₂) under reduced pressure.
-
The product, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, can be isolated by centrifugation or filtration and then dried. This method has been reported to yield a product with high purity (>99.7%) and a high yield (>97%).[4]
References
-
Cotarca, L., & Gesti, S. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(9), 1344–1353. [Link]
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (2013).
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
eScholarship.org. (2025). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Talanta. (2025). Reactivity of 3,5-Disubstituted Derivates of Pyridine-N-Oxide Towards Sulphuryl Chloride. [Link]
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN Journal of Chemistry, 17(4), 2067-2074. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Bentham Science Publishers. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. [Link]
-
ResearchGate. (n.d.). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. [Link]
-
SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]
-
Ayala, C. E., et al. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14(14), 3676–3679. [Link]
- Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
-
Kartika, R., et al. (2013). Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols. The Journal of Organic Chemistry, 78(17), 8569-8581. [Link]
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. [Link]
-
Organic Chemistry Portal. (2004). A new mild method for the one-pot synthesis of pyridines. [Link]
-
Kartika, R., et al. (2013). Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols. LSU Scholarly Repository. [Link]
-
ResearchGate. (2025). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes. [Link]
-
MDPI. (2018). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. [Link]
-
ScienceDirect. (n.d.). THE REACTION OF CHLOROSULPHATE ESTERS OF SUGARS WITH PYRIDINE. [Link]
-
Academax. (n.d.). Novel process for omeprazole synthesis. [Link]
-
Scribd. (n.d.). Omeprazole Intermediate Prep Guide. [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]
-
Ayala, C. E., et al. (2012). Chlorination of aliphatic primary alcohols via triphosgene-triethylamine activation. PubMed. [Link]
- Google Patents. (n.d.).
-
MDPI. (2018). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
ResearchGate. (2002). Metrics to 'Green' Chemistry—Which Are the Best? [Link]
-
ResearchGate. (2025). Synthesis and Analysis of 2-Chloromethyl-3,5-Dimethyl-4-Methoxypyridine. [Link]
-
Global Substance Registration System. (n.d.). 3,5-DIMETHYL-2-HYDROXYMETHYL-4-METHOXY-PYRIDINE. [Link]
-
Scribd. (n.d.). Thionyl Chloride and Sulfuryl Chloride. [Link]
-
Reddit. (2025). Alternatives to Thionyl Chloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Chlorinating Agent: Sulfuryl Chloride vs. Thionyl Chloride. [Link]
-
Global Substance Registration System. (n.d.). 2-(CHLOROMETHYL)-3,5-DIMETHYL-4-METHOXYPYRIDINE HYDROCHLORIDE. [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. [Link]
-
Pharmaffiliates. (n.d.). 2-Hydroxymethyl-3,5-dimethyl-4-chloro Pyridine. [Link]
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
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Technical Support Center: Safe Handling and Quenching of Thionyl Chloride in Pyridine Synthesis
A-SMOB-077-2026-EN
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information on the safe handling and quenching of thionyl chloride (SOCl₂), a critical reagent in various synthetic pathways, including the preparation of precursors for pyridine synthesis. Our focus is on providing not just procedural steps, but the underlying scientific principles to ensure both safety and experimental success.
Section 1: The Critical Role and Hazards of Thionyl Chloride
Thionyl chloride is an indispensable reagent for converting alcohols and carboxylic acids into their corresponding chlorides, a foundational step in many organic syntheses, including the famed Darzens halogenation for preparing alkyl halides.[1][2] Its utility lies in the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[3][4]
However, the very reactivity that makes thionyl chloride so useful also renders it highly hazardous. It is a corrosive and toxic substance that reacts violently with water and other protic solvents, releasing copious amounts of toxic and corrosive HCl and SO₂ gases.[5][6] This reactivity demands meticulous planning and execution of both the primary reaction and the subsequent quenching and disposal procedures.
1.1: Fundamental Safety Precautions
Before handling thionyl chloride, a thorough review of its Safety Data Sheet (SDS) is mandatory.[6] All manipulations must be conducted in a properly functioning chemical fume hood.[7]
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and the corrosive fumes that can cause severe eye damage.[8] |
| Hand Protection | Acid-resistant gloves (e.g., neoprene or butyl rubber). | Prevents severe skin burns upon contact.[7] |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Provides a barrier against accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in case of ventilation failure. | Protects against inhalation of toxic and corrosive vapors.[5] |
Section 2: Pyridine Synthesis via Alkyl Chlorides: The Role of Thionyl Chloride
A common route to substituted pyridines involves the use of alkyl chlorides as precursors. The conversion of alcohols to alkyl chlorides using thionyl chloride is a classic and efficient method. The presence of pyridine in this reaction is not merely as a solvent but as a crucial mechanistic controller.
2.1: The Mechanistic Dichotomy: SNi vs. SN2
The stereochemical outcome of the reaction of an alcohol with thionyl chloride is dictated by the presence or absence of a base like pyridine.
-
Without Pyridine (SNi Mechanism): In a non-basic solvent, the reaction proceeds through an SNi (Substitution Nucleophilic internal) mechanism. The alcohol and thionyl chloride form an alkyl chlorosulfite intermediate. This intermediate collapses in a concerted step where the chloride is delivered from the same face as the departing SO₂ molecule, leading to retention of stereochemistry.[9][10]
-
With Pyridine (SN2 Mechanism): When pyridine is present, it intercepts the alkyl chlorosulfite intermediate, displacing the chloride and forming a pyridinium salt. The liberated chloride ion then acts as an external nucleophile, attacking the carbon center from the backside in a classic SN2 fashion, resulting in inversion of stereochemistry.[9][11] Pyridine also serves to neutralize the HCl generated during the reaction.[12]
Caption: Mechanistic pathways for alcohol chlorination with SOCl₂.
Section 3: Troubleshooting Guide for Pyridine Synthesis
Q1: My reaction to form an alkyl chloride from a secondary alcohol is not proceeding, or the yield is very low. What could be the issue?
A1: Several factors could be at play:
-
Insufficient Heating: While benzylic alcohols can be quite reactive, other secondary alcohols often require heating. Refluxing in a solvent like toluene or even neat thionyl chloride may be necessary.[13]
-
Old Reagent: Thionyl chloride can degrade over time, especially if exposed to moisture. Distilling the thionyl chloride before use can improve its reactivity.[13]
-
Lack of Catalyst: For less reactive alcohols, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can be beneficial. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.[14][15]
Q2: I am observing significant amounts of an elimination byproduct (alkene) in my reaction. How can I prevent this?
A2: Alkene formation is a common side reaction, especially with secondary and tertiary alcohols that can form stable carbocations.
-
Use of Pyridine: The presence of pyridine helps to minimize elimination by neutralizing the generated HCl, which can act as an acid catalyst for dehydration.[9]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can disfavor the elimination pathway, which typically has a higher activation energy.
Q3: My product, a sensitive alkyl chloride, seems to be hydrolyzing during the aqueous workup. What can I do?
A3: Hydrolysis of the desired alkyl chloride back to the alcohol can be a problem, especially if the product is prone to SN1 reactions (e.g., tertiary or benzylic chlorides).
-
Minimize Contact with Water: Perform the aqueous wash quickly and at low temperatures (e.g., with ice-cold water or brine).
-
Avoid Vigorous Mixing: Gentle inversions of the separatory funnel are preferable to vigorous shaking to minimize emulsion formation and prolonged contact between the organic and aqueous layers.
-
Thorough Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.
Section 4: Safe Quenching of Thionyl Chloride: Protocols and Troubleshooting
Quenching unreacted thionyl chloride is a critical and potentially hazardous step. The highly exothermic reaction with protic solvents requires careful control.
4.1: Recommended Quenching Protocol
This protocol is designed for the safe and controlled neutralization of excess thionyl chloride in a reaction mixture.
Step 1: Preparation of Quenching Solution
-
Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium hydroxide (NaOH). For larger scales, a slurry of calcium hydroxide (lime) can also be used.[1]
-
Cool the quenching solution in an ice-water bath to 0-5°C.
Step 2: Controlled Addition
-
While vigorously stirring the cooled quenching solution, add the reaction mixture containing excess thionyl chloride dropwise and at a slow rate.
-
Monitor the internal temperature of the quenching flask and ensure it remains below 20°C to prevent a runaway reaction.[5]
Step 3: Completion and Workup
-
After the addition is complete, continue stirring the mixture for at least 30 minutes to ensure all the thionyl chloride has been neutralized.
-
Check the pH of the aqueous layer with litmus paper or a pH meter to confirm it is neutral or slightly basic.[5]
-
Proceed with the standard aqueous workup, such as extraction with an appropriate organic solvent.
Caption: Workflow for the safe quenching of thionyl chloride.
4.2: Troubleshooting the Quenching Process
Q1: The quenching reaction is excessively vigorous and difficult to control, with significant fuming.
A1: This is a sign of an uncontrolled exothermic reaction.
-
Slow Down the Addition: Immediately stop the addition and allow the temperature to cool. Resume addition at a much slower rate.
-
Improve Cooling and Stirring: Ensure the ice bath is well-maintained and that the stirring is vigorous enough to efficiently dissipate the heat generated at the point of addition.
-
Increase Quenching Volume: A larger volume of the quenching solution can act as a better heat sink.
Q2: After quenching and workup, the pH of my aqueous layer is still acidic.
A2: This indicates incomplete neutralization of the acidic byproducts (HCl and SO₂).
-
Add More Base: Add more of the basic quenching solution until the pH is neutral or slightly basic.[5] Be cautious as this can still generate heat and gas.
-
Stir Longer: Insufficient stirring time after the addition can lead to incomplete reaction.
Q3: I am concerned about the acidic gases (HCl, SO₂) produced during quenching. How can I manage them?
A3: All quenching operations must be performed in a fume hood. For larger-scale reactions, it is advisable to use a gas trap or scrubber.
-
Scrubber Setup: A simple scrubber can be constructed by bubbling the off-gas from the reaction vessel through a container of a basic solution, such as aqueous sodium hydroxide, to neutralize the acidic gases.[16][17]
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use ammonia to quench thionyl chloride? A1: It is strongly discouraged to use aqueous ammonia for quenching thionyl chloride. The reaction can produce flammable and explosive nitrogen-sulfur compounds like tetrasulfur tetranitride (S₄N₄).[18]
Q2: How should I dispose of thionyl chloride-contaminated waste? A2: All materials contaminated with thionyl chloride, including disposable labware and rinsates, must be treated as hazardous waste.[6] Small amounts of residual thionyl chloride on equipment can be decontaminated by rinsing with an alcohol (e.g., isopropanol) followed by water, with all rinsates collected as hazardous waste.[6] Waste solutions should be neutralized as described in the quenching protocol before being collected in a designated hazardous waste container.[1]
Q3: My bottle of thionyl chloride has turned yellow. Is it still usable? A3: A yellow to reddish color can develop in thionyl chloride over time due to slow decomposition. For most applications, this slight discoloration does not significantly affect its reactivity. However, for high-purity applications or if the reagent is very old, distillation may be necessary.[13]
Q4: Can I remove excess thionyl chloride by rotary evaporation? A4: Yes, as thionyl chloride is volatile (boiling point ~76°C). However, this must be done with extreme caution. The acidic vapors will damage the vacuum pump unless a base trap (containing KOH or NaOH pellets or solution) is placed between the evaporator and the pump.[5][7]
References
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Standard Operating Procedures for Thionyl Chloride. (2013, July 22). SOP 0079. Retrieved from [Link]
- Darzens, G. (1911). Halogénation en présence de bases tertiaires. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 152, 1314-1317.
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Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism With Alcohols, With And Without Pyridine: Nucleophilic Substitution (SN2) Versus Nucleophilic Substitution With Internal Return (SNi). Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
ACS Publications. (2017, August 8). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
-
Yufeng. (n.d.). Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why?. Retrieved from [Link]
-
Standard Operating Procedures for Thionyl Chloride. (2013, July 22). SOP 0079. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Yufeng. (n.d.). Thionyl chloride method is preferred preparing alkyl chlorides from alcohol. Retrieved from [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
-
Reddit. (2019, June 17). Removing thionyl chloride. Retrieved from [Link]
-
Scirp.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
Frontiers. (2022, April 25). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Retrieved from [Link]
-
Journal of the Chemical Society C. (n.d.). Vilsmeier adducts of dimethylformamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Darzens halogenation. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
PMC. (2022, October 7). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Retrieved from [Link]
-
Toppr. (2016, October 11). Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols?. Retrieved from [Link]
-
Reddit. (2023, October 8). Help with thionyl chloride halogenation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]
-
Frontiers. (2022, April 24). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Retrieved from [Link]
-
Oreate AI. (2025, December 16). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link]
-
Reddit. (2024, March 20). Does the Vilsmeier-Haack-Reaction also work with thionylchloride instead of phosphorus oxychloride?. Retrieved from [Link]
-
Wikipedia. (n.d.). SNi. Retrieved from [Link]
-
Quora. (2017, March 27). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of alkyl halides from alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
YouTube. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Thionyl Chloride - A Versatile Reagent. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 2-(Chloromethyl)-3,5-dimethylpyridine by LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of reactive intermediates like 2-(Chloromethyl)-3,5-dimethylpyridine is paramount for ensuring the safety and quality of pharmaceutical products. This compound and its structural analogs often appear as process-related impurities or starting materials in the synthesis of active pharmaceutical ingredients (APIs). Due to its potential reactivity and genotoxicity, regulatory bodies mandate strict control and monitoring of its levels. This guide provides an in-depth, technically-grounded comparison of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques for the quantitative analysis of this compound. The methodologies described herein are built upon established principles for the analysis of similar chlorinated pyridine compounds.
The Critical Need for Sensitive Quantification
This compound is a halogenated pyridine derivative.[1] Halogenated pyridines are an important class of intermediates in the pharmaceutical and agrochemical industries. The chloromethyl group, in particular, is a reactive functional group that can participate in nucleophilic substitution reactions. This reactivity makes the compound a useful synthetic building block but also a potential liability, as it can react with biological macromolecules, leading to toxicity. Therefore, highly sensitive and specific analytical methods are required to detect and quantify trace levels of this impurity in complex matrices.
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for trace-level quantification due to its exceptional sensitivity, selectivity, and broad applicability.[2] The method's ability to separate the analyte of interest from a complex matrix via liquid chromatography and then selectively detect it based on its unique mass-to-charge ratio using tandem mass spectrometry makes it ideal for this application.
Experimental Workflow: LC-MS/MS Analysis
The following workflow outlines the key steps for the quantitative analysis of this compound by LC-MS/MS.
Caption: Figure 1: A schematic representation of the LC-MS/MS workflow for the quantitative analysis of this compound.
Detailed LC-MS/MS Protocol
This protocol is based on methodologies developed for structurally similar compounds, such as 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.[3][4]
1. Sample and Standard Preparation:
-
Rationale for Solvent Choice: this compound is susceptible to hydrolysis in the presence of nucleophilic solvents like water or alcohols.[5] Therefore, aprotic solvents such as acetonitrile or dimethylformamide (DMF) are recommended for preparing stock and working solutions to ensure analyte stability.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with acetonitrile to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
For sample analysis, accurately weigh the material to be tested and dissolve it in acetonitrile to achieve a concentration within the calibration range.
-
2. Chromatographic Conditions:
-
Rationale for Column and Mobile Phase: A C18 reversed-phase column is a robust choice for separating moderately polar compounds like this compound. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, aids in protonation of the pyridine nitrogen, leading to better peak shape and ionization efficiency in positive ion mode ESI.
-
Parameters:
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
3. Mass Spectrometric Conditions:
-
Rationale for Ionization and Detection Mode: Electrospray ionization in positive ion mode (ESI+) is suitable for pyridine-containing compounds as the pyridine nitrogen is readily protonated. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, minimizing interferences from the matrix.[6] In MRM, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 400°C.
-
MRM Transition (Hypothetical):
-
The molecular formula of this compound is C₈H₁₀ClN.[1] The monoisotopic mass is approximately 155.05 Da.
-
Precursor Ion (Q1): m/z 156.1 ([M+H]⁺).
-
Product Ion (Q2): A plausible fragmentation would be the loss of the chloromethyl group, resulting in a fragment with m/z 120.1. The exact fragmentation pattern would need to be confirmed experimentally by infusing a standard solution.
-
-
Collision Energy: Optimized for the specific MRM transition.
-
Alternative Analytical Methodologies: A Comparative Overview
While LC-MS/MS is the preferred method for trace-level quantification, other techniques can be employed depending on the specific requirements of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Given the relatively low molecular weight of this compound (155.62 g/mol ), it is amenable to GC analysis.[1]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components are then detected by a mass spectrometer.
-
Advantages:
-
Excellent chromatographic resolution.
-
High sensitivity, though generally less than LC-MS/MS for this class of compounds.
-
-
Disadvantages:
-
Requires the analyte to be thermally stable and volatile. Thermal degradation in the injector port is a potential issue for some chlorinated compounds.
-
Derivatization may be necessary for less volatile or polar compounds, adding complexity to the sample preparation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and robust technique for the quantification of compounds that possess a UV chromophore.
-
Principle: The analyte is separated by HPLC as described for the LC-MS/MS method. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength. The pyridine ring in this compound will exhibit UV absorbance.
-
Advantages:
-
Cost-effective and widely available instrumentation.
-
Robust and reliable for routine analysis.
-
-
Disadvantages:
-
Significantly lower sensitivity compared to MS detection, making it unsuitable for trace-level analysis of genotoxic impurities.
-
Susceptible to interference from co-eluting impurities that also absorb at the same wavelength, leading to a lack of specificity.
-
Quantitative Data Summary and Comparison
The choice of analytical method is often dictated by the required limit of quantification (LOQ). The following table provides a comparative summary of the expected performance of the discussed methods for the analysis of this compound.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Principle | Chromatographic separation followed by mass-based detection of precursor and product ions. | Chromatographic separation of volatile compounds followed by mass-based detection. | Chromatographic separation followed by UV absorbance detection. |
| Selectivity | Very High | High | Moderate to Low |
| Sensitivity (Expected LOQ) | < 1 ng/mL (sub-ppm levels) | 1-10 ng/mL | > 1 µg/mL |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | High | Moderate to High | Low |
| Key Advantage | Unmatched sensitivity and selectivity for trace analysis. | Excellent separation for volatile compounds. | Cost-effective and robust for higher concentration levels. |
| Key Limitation | Higher initial instrument cost and complexity. | Potential for thermal degradation of the analyte. | Insufficient sensitivity for trace impurity analysis. |
Conclusion
For the quantitative analysis of this compound, particularly at the trace levels required for impurity testing in the pharmaceutical industry, LC-MS/MS is the unequivocally superior method. Its high sensitivity and selectivity ensure accurate and reliable quantification, meeting the stringent requirements of regulatory agencies. While GC-MS and HPLC-UV have their merits and can be suitable for the analysis of the compound at higher concentrations, they lack the performance necessary for trace-level determination in complex matrices. The choice of the most appropriate analytical technique will ultimately depend on the specific application, the required level of sensitivity, and the available instrumentation.
References
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PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
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ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
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Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
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-
ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Retrieved from [Link]
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-
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National Center for Biotechnology Information. (2023). Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy. Retrieved from [Link]
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Navigating the Labyrinth: A Guide to the Validation of Analytical Methods for Genotoxic Impurities in Active Pharmaceutical Ingredients
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A Comparative Guide to NMR and Mass Spectrometry for the Characterization of Pyridine Derivatives
The pyridine ring is a foundational scaffold in modern chemistry, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and versatile reactivity make it a privileged structure in drug development. However, these same properties can present challenges for unambiguous structural characterization. For researchers and drug development professionals, confirming the precise molecular structure—including substitution patterns and isomeric purity—is not merely a procedural step but a critical requirement for safety, efficacy, and intellectual property.
This guide provides an in-depth comparison of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond textbook definitions to explore the causality behind experimental choices, present field-proven protocols, and demonstrate how a synergistic application of MS and NMR provides an unimpeachable method for the complete structural elucidation of pyridine derivatives.
Part 1: Mass Spectrometry – Defining the Elemental Blueprint
Mass spectrometry's primary role is to answer the fundamental question: "What is the molecular formula?" It achieves this by measuring the mass-to-charge ratio (m/z) of ionized molecules. For pyridine derivatives, the choice of ionization method and the resolution of the mass analyzer are paramount.
Comparative Analysis: Ionization Techniques
The method used to ionize the analyte dictates the information obtained.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique that bombards the molecule with electrons, causing extensive and often complex fragmentation.[2] While this creates a reproducible "fingerprint" useful for library matching, the molecular ion (the peak representing the intact molecule) is often weak or entirely absent, making it difficult to determine the molecular weight of a novel compound. Fragmentation of the pyridine ring can involve the loss of small neutral molecules like HCN.[2][3]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for the polar nature of many pyridine derivatives.[2][4] The sample is dissolved in a polar, volatile solvent and sprayed through a high-voltage needle, creating charged droplets.[5] Solvent evaporation leads to gas-phase ions, typically the protonated molecule [M+H]+.[2] This method provides a clear and direct measurement of the molecular weight with minimal initial fragmentation, making it the preferred starting point for unknown compounds.[4][6]
The Power of Precision: High-Resolution Mass Spectrometry (HRMS)
While low-resolution mass spectrometry (LRMS) provides the nominal (integer) mass, it is often insufficient for unambiguous formula determination. High-resolution mass spectrometry (HRMS) measures the exact mass to several decimal places, leveraging the fact that the masses of isotopes are not exact integers (e.g., ¹²C = 12.0000 amu, ¹H = 1.0078 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu).[7] This precision is powerful enough to distinguish between compounds with the same nominal mass but different elemental compositions.[7][8]
Table 1: Comparison of LRMS and HRMS Data for a Hypothetical Pyridine Derivative
| Parameter | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) | Insight Gained |
| Observed m/z | 171 | 170.9892 | HRMS provides exact mass. |
| Possible Formulas | C₈H₉N₃OC₉H₁₃N₃C₉H₁₁NO₂C₈H₇N₂OCl | C₈H₇N₂OCl | HRMS confirms a single, unique elemental composition.[8] |
| Calculated Mass | 171.08171.11171.08171.03 | 170.9898 | The measured mass from HRMS is within 5 ppm of the calculated mass for C₈H₇N₂OCl. |
Experimental Protocol: A Validating HRMS Workflow via ESI
This protocol ensures high-quality data for accurate mass determination. Trustworthiness is built on meticulous sample preparation and instrument calibration.
-
Sample Preparation: The primary cause of poor ESI-MS data is improper sample preparation. High salt concentrations and non-volatile buffers (e.g., phosphates, Tris) must be avoided as they suppress ionization and contaminate the instrument.[4][9][10]
-
Create a stock solution of the purified pyridine derivative at ~1 mg/mL in a volatile organic solvent like methanol or acetonitrile.[9][11]
-
Perform a serial dilution. Take 10 µL of the stock solution and dilute it with 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration should be in the range of 1-10 µg/mL.[9][11] Using formic acid can aid in protonation for positive-ion mode.[11]
-
Ensure the final solution is free of any precipitate; filter if necessary to prevent blockages.[9][11]
-
-
Instrument Calibration: Before analysis, the mass spectrometer must be calibrated using a known standard solution. This step is critical for ensuring the mass accuracy required for HRMS.
-
Data Acquisition (Positive ESI Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the key ESI parameters: capillary voltage (~3-4 kV), drying gas flow (e.g., nitrogen at 10 L/min), and gas temperature (e.g., 250-300°C).[12]
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 amu) with high resolution settings (>10,000 FWHM).
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the [M+H]+ ion.
-
Use the instrument software to calculate the elemental composition based on the measured exact mass, specifying a narrow mass tolerance (e.g., ±5 ppm).
-
Part 2: NMR Spectroscopy – Assembling the Structure
Once MS provides the molecular formula, NMR spectroscopy reveals the constitutional isomerism—the precise connectivity of the atoms. NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to map out the chemical environment and spatial relationships of atoms within a molecule.[13]
The Foundational Experiments (1D NMR)
-
¹H NMR: This is the initial and most informative NMR experiment. For pyridines:
-
Chemical Shift: The electron-withdrawing nitrogen atom deshields adjacent protons. Protons at the α-positions (C2, C6) are the most deshielded and appear furthest downfield (typically δ 8.5-8.8 ppm).[13] Protons at the β (C3, C5) and γ (C4) positions appear further upfield.[13] Substituents dramatically influence these shifts.[14]
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Coupling Constants (J-coupling): Spin-spin coupling between adjacent protons causes signals to split, revealing which protons are neighbors. Typical values for pyridines are ³J_ortho_ ≈ 4-6 Hz and ⁴J_meta_ ≈ 1-3 Hz.[13]
-
-
¹³C NMR & DEPT: ¹³C NMR provides a count of the unique carbon environments. The carbons adjacent to the nitrogen are significantly deshielded. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to distinguish between CH₃, CH₂, CH, and quaternary (C) carbons.
The Connectivity Experiments (2D NMR)
For complex or isomeric pyridines, 1D spectra are often insufficient for a definitive assignment. 2D NMR experiments correlate signals to reveal through-bond connectivity.[13][15]
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. A cross-peak between two proton signals indicates that they are spin-coupled, typically over two or three bonds.[15][16] This is essential for tracing proton networks around the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[15][16] It is the definitive way to link the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the final structure. It reveals correlations between protons and carbons over two and three bonds.[15][17] This is the key to connecting molecular fragments across non-protonated quaternary carbons or the nitrogen heteroatom.[15]
Experimental Protocol: A Self-Validating 2D NMR Workflow
This protocol describes the acquisition of a standard suite of NMR experiments for structural elucidation.
-
Sample Preparation:
-
Instrument Setup:
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum. This is used to check sample concentration and shimming, and to set the spectral width for subsequent experiments.
-
¹³C NMR & DEPT-135: Acquire a 1D carbon spectrum and a DEPT-135 spectrum (which shows CH/CH₃ signals as positive and CH₂ as negative).
-
2D Experiments: Using standard parameter sets provided by the spectrometer software, acquire the following 2D spectra:
-
COSY: To establish ¹H-¹H connectivities.
-
HSQC: To link protons to their directly attached carbons.
-
HMBC: To establish long-range ¹H-¹³C connectivities, which is crucial for piecing the structure together.[20]
-
-
Part 3: Integrated Strategy – A Case Study
Let's consider a hypothetical unknown compound.
-
HRMS Analysis: The ESI-HRMS spectrum shows an [M+H]+ ion at m/z 200.0138. This corresponds to a molecular formula of C₈H₈BrNO .
-
NMR Analysis:
-
¹H NMR: Shows three signals in the aromatic region (a doublet, a triplet, a doublet), suggesting a tri-substituted pyridine ring. It also shows a singlet integrating to 3 protons around δ 2.7 ppm.
-
¹³C NMR & DEPT-135: Shows 7 carbon signals. DEPT reveals one CH₃, three CH carbons, and three quaternary carbons. One quaternary carbon is far downfield (~198 ppm), indicative of a carbonyl (C=O).
-
COSY: Shows correlations between the three aromatic protons, confirming they are adjacent on the ring (e.g., at positions 3, 4, and 5).
-
HSQC: Links each of the three aromatic protons to its respective CH carbon and the 3H singlet to the CH₃ carbon.
-
HMBC: This is the final piece of the puzzle. A strong correlation is observed from the 3H singlet (the methyl protons) to the carbonyl carbon (~198 ppm). Additionally, the proton at the most downfield position on the ring shows a correlation to this same carbonyl carbon. This definitively places an acetyl group (-COCH₃) on the pyridine ring. Further HMBC correlations from the ring protons to the quaternary carbon bearing the bromine atom confirm its position.
-
Table 2: Integrated Data for the Elucidation of 2-Acetyl-6-bromopyridine
| Data Source | Information Provided | Conclusion |
| HRMS | Exact Mass [M+H]+ = 200.0138 | Molecular Formula = C₈H₈BrNO |
| ¹H & ¹³C NMR | 3 adjacent aromatic CH, 1 CH₃, 1 C=O, 2 quaternary C | A tri-substituted pyridine ring with an acetyl group. |
| COSY | Correlation between the 3 aromatic protons. | Protons are in a contiguous sequence on the ring. |
| HSQC | Links each proton to its directly bonded carbon. | Confirms C-H framework. |
| HMBC | Correlation from CH₃ protons to C=O carbon.Correlation from H3 proton to C=O carbon. | The acetyl group is attached at the C2 position. The bromine is at C6. |
| Final Structure | - | 2-Acetyl-6-bromopyridine |
Conclusion
For the rigorous characterization of pyridine derivatives, mass spectrometry and NMR spectroscopy are not alternative but complementary techniques. MS, particularly HRMS, acts as a high-precision scale, providing the exact elemental composition.[21][22][23] NMR acts as a molecular GPS, mapping the intricate atomic connectivity. Relying on one technique alone introduces ambiguity; HRMS cannot distinguish between isomers, and NMR struggles to confirm a molecular formula without a starting point. The integrated workflow—establishing the molecular formula by HRMS first, then using a suite of 1D and 2D NMR experiments to assemble the structure—represents the gold standard. This self-validating system provides the authoritative, unambiguous structural data required by researchers, scientists, and drug development professionals to advance their work with confidence.
References
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University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Online] Available at: [Link]
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University of California, Berkeley. Sample Preparation & Autosampler Vials for ESI-MS. [Online] Available at: [Link]
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University of Leeds. Sample preparation for the ES/MS. [Online] Available at: [Link]
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University of Oxford Department of Chemistry. Sample Preparation Protocol for ESI Accurate Mass Service. [Online] Available at: [Link]
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LibreTexts Chemistry. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Online] Available at: [Link]
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UT Health San Antonio. Step-by-step procedure for NMR data acquisition. [Online] Available at: [Link]
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Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Online] Available at: [Link]
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Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Online] Available at: [Link]
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Malfara, M., Jansen, A., & Tierney, J. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Online] Available at: [Link]
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Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Online] Available at: [Link]
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Studylib. NMR Acquisition Procedure. [Online] Available at: [Link]
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K-I. K. & P-L. L. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Online] Available at: [Link]
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Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Online] Available at: [Link]
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Eletsky, A., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Protein Science. [Online] Available at: [Link]
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Pinto, D. C., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Online] Available at: [Link]
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Hore, P. J. (2005). NMR Data Processing. Encyclopedia of Magnetic Resonance. [Online] Available at: [Link]
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Wang, F., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Online] Available at: [Link]
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Porter, Q. N. (1985). Mass spectrometry of heterocyclic compounds. Semantic Scholar. [Online] Available at: [Link]
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Mieres-Perez, J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. [Online] Available at: [Link]
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Shojaati, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PLOS ONE. [Online] Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Online] Available at: [Link]
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R-NMR. SOP data acquisition. [Online] Available at: [Link]
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Chen, Z., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. [Online] Available at: [Link]
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Wang, R., & Zhu, M. (2005). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. ResearchGate. [Online] Available at: [Link]
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Roy, S. S., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry – A European Journal. [Online] Available at: [Link]
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Nabil, A., et al. (2025). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. [Online] Available at: [Link]
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Sharma, A., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Online] Available at: [Link]
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Smoleń, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Online] Available at: [Link]
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Haddad, R., et al. (2008). HRMS Directly From TLC Slides. A Powerful Tool for Rapid Analysis of Organic Mixtures. Organic Letters. [Online] Available at: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Online] Available at: [Link]
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comparison of different chlorinating agents for 2-methylpyridine synthesis
For researchers, scientists, and professionals in drug development, the synthesis of halogenated pyridines is a foundational step in the creation of a vast array of pharmaceutical and agrochemical compounds. Among these, 2-(chloromethyl)pyridine serves as a critical building block. The selective chlorination of the methyl group of 2-methylpyridine (α-picoline) presents a classic challenge in synthetic chemistry: achieving high yield and selectivity for the desired monochlorinated product while avoiding polychlorination and reactions on the pyridine ring.
This guide provides an in-depth comparison of common chlorinating agents for the synthesis of 2-(chloromethyl)pyridine, offering insights into their reaction mechanisms, experimental protocols, and performance.
The Challenge of Selective Chlorination
The primary difficulty in the chlorination of 2-methylpyridine lies in controlling the reactivity to favor monosubstitution on the methyl group. The reaction typically proceeds via a free-radical mechanism, which can be indiscriminate and lead to the formation of 2-(dichloromethyl)pyridine and 2-(trichloromethyl)pyridine. Furthermore, the basic nitrogen atom of the pyridine ring can react with the hydrogen chloride (HCl) byproduct, forming a pyridinium salt that is less reactive to side-chain chlorination.
Direct Chlorination of 2-Methylpyridine: A Comparative Analysis
The direct chlorination of the methyl group of 2-methylpyridine is an attractive route due to its atom economy. Here, we compare three common reagents for this transformation: Chlorine (Cl₂), N-Chlorosuccinimide (NCS), and Sulfuryl Chloride (SO₂Cl₂), along with a related and effective reagent, Trichloroisocyanuric Acid (TCCA).
Performance Data: A Quantitative Comparison
| Chlorinating Agent | Typical Yield (Monochlorination) | Selectivity for Monochlorination | Key Byproducts | Handling & Safety |
| Chlorine (Cl₂) | Variable, often low to moderate | Low to moderate | Di- and trichlorinated products, ring chlorination products | Toxic, corrosive gas; requires specialized equipment |
| N-Chlorosuccinimide (NCS) | Data not available for 2-methylpyridine | Generally good for benzylic positions | Succinimide | Stable solid, easier to handle than Cl₂ |
| Sulfuryl Chloride (SO₂Cl₂) | Data not available for 2-methylpyridine | Generally more selective than Cl₂ | Di- and trichlorinated products, SO₂, HCl | Corrosive liquid, reacts with moisture |
| Trichloroisocyanuric Acid (TCCA) | ~64.4% | Good | Isocyanuric acid | Stable solid, high chlorine content |
Chlorine (Cl₂)
Chlorine gas is the most direct and atom-economical chlorinating agent. However, its high reactivity often leads to a lack of selectivity, resulting in a mixture of mono-, di-, and trichlorinated products. The reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN).
Mechanism of Action:
The chlorination with Cl₂ proceeds through a free-radical chain reaction.
Caption: Free-radical chain mechanism for the chlorination of 2-methylpyridine with Cl₂.
Experimental Protocol (Adapted from chlorination of 2-chloro-6-methylpyridine):
-
In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, a mixture of the methylpyridine and water is heated to 65-70°C.
-
A radical initiator, such as AIBN (0.1-1 mol%), is added to the mixture.
-
Chlorine gas is bubbled through the reaction mixture at a controlled rate.
-
During the reaction, a basic solution (e.g., potassium carbonate) is added to neutralize the HCl byproduct and maintain a pH between 0.5 and 3.
-
The reaction is monitored by GC for the disappearance of the starting material and the formation of the product.
-
Upon completion, the organic layer is separated, washed, dried, and the product is purified by distillation.
Causality Behind Experimental Choices:
-
The use of a radical initiator is crucial to start the chain reaction at a lower temperature than thermal initiation alone would require.
-
The addition of a base is critical to prevent the formation of the pyridinium hydrochloride salt, which deactivates the substrate towards further side-chain chlorination.
N-Chlorosuccinimide (NCS) and Trichloroisocyanuric Acid (TCCA)
NCS and TCCA are solid, crystalline sources of chlorine that are easier and safer to handle than chlorine gas. They are known for their ability to perform selective chlorinations of allylic and benzylic C-H bonds, which are analogous to the methyl group of 2-methylpyridine.
Mechanism of Action:
Similar to chlorine gas, the reaction with NCS or TCCA proceeds via a free-radical mechanism, typically initiated by light or a radical initiator. The succinimidyl or isocyanuric acid radical is resonance-stabilized, making these reagents selective.
Experimental Protocol (for TCCA):
-
A solution of 2-methylpyridine (2.15 moles) and dimethylformamide (14 g) in chloroform (750 ml) is heated to reflux.
-
Trichloroisocyanuric acid (1.29 mole) is added in portions over 50 minutes. The reaction is exothermic and should maintain reflux without external heating.
-
The mixture is stirred for an additional 2 hours, then cooled and filtered.
-
The filtrate is washed with 5% sodium hydroxide, and the organic phase is dried over MgSO₄ and filtered.
-
Dry hydrogen chloride is passed through the filtrate to precipitate the product as the hydrochloride salt.
-
The solid is collected by filtration, washed with acetone, and dried to yield 2-(chloromethyl)pyridine hydrochloride (64.4% yield).
Causality Behind Experimental Choices:
-
TCCA is used as a solid, easy-to-handle source of chlorine.
-
The reaction is carried out at reflux to ensure a sufficient rate of reaction.
-
The product is isolated as the hydrochloride salt to improve its stability and ease of handling.
Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a liquid chlorinating agent that can also be used for free-radical chlorinations. It is often considered more selective than chlorine gas.
Mechanism of Action:
The reaction is initiated by the decomposition of a radical initiator, which then abstracts a chlorine atom from SO₂Cl₂ to generate a sulfonyl chloride radical. This radical then abstracts a hydrogen atom from the methyl group of 2-methylpyridine.
Caption: Key propagation steps in the free-radical chlorination with SO₂Cl₂.
Experimental Protocol (General Procedure for Benzylic Chlorination):
-
To a solution of 2-methylpyridine in an inert solvent (e.g., CCl₄), add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Add sulfuryl chloride dropwise to the solution at a temperature that allows for controlled initiation (often reflux).
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is carefully quenched, washed to remove HCl and SO₂, dried, and the product is purified.
Causality Behind Experimental Choices:
-
The use of a radical initiator allows the reaction to proceed at a lower temperature.
-
The dropwise addition of SO₂Cl₂ helps to control the exothermic reaction.
Indirect Methods: The N-Oxide Route
An alternative and often more efficient method for the synthesis of 2-(chloromethyl)pyridine involves the initial oxidation of 2-methylpyridine to its N-oxide. This intermediate can then be reacted with various chlorinating agents to yield the desired product, often with higher selectivity. A particularly effective variation of this is the conversion of the N-oxide to 2-(hydroxymethyl)pyridine, which is then chlorinated.
Chlorination of 2-(Hydroxymethyl)pyridine with Thionyl Chloride (SOCl₂)
This method has been reported to produce high yields of 2-(chloromethyl)pyridine hydrochloride.
Mechanism of Action:
The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate. In the absence of a base like pyridine, the reaction can proceed with retention of configuration (Sₙi mechanism). However, when a base is present, it facilitates an Sₙ2 attack by the chloride ion, leading to inversion of configuration.
Experimental Protocol:
-
2-(Hydroxymethyl)pyridine (0.92 mol) is added to thionyl chloride (4.1 mol) under cooling (0°C) over 2 hours.
-
The resulting solution is refluxed for 1 hour.
-
The excess thionyl chloride is removed under vacuum.
-
The solid residue, 2-(chloromethyl)pyridine hydrochloride, is obtained in quantitative yield. Another protocol reports a yield of 82%.
Causality Behind Experimental Choices:
-
The use of excess thionyl chloride ensures complete conversion of the alcohol.
-
The reaction is initially performed at a low temperature to control the exothermic reaction, followed by reflux to drive the reaction to completion.
-
Removal of excess thionyl chloride is important for obtaining a pure product.
Conclusion and Recommendations
The choice of chlorinating agent for the synthesis of 2-(chloromethyl)pyridine depends on several factors, including the desired scale of the reaction, available equipment, and the required purity of the final product.
-
Direct chlorination with chlorine gas can be a cost-effective method for large-scale production, but it requires careful control of reaction conditions to minimize the formation of polychlorinated byproducts. The use of a pH-controlled aqueous system is crucial for success.
-
Sulfuryl chloride offers a liquid alternative to gaseous chlorine and may provide better selectivity, but it also requires careful handling.
-
The indirect route via 2-(hydroxymethyl)pyridine and thionyl chloride offers a high-yielding and clean reaction, making it an excellent choice for laboratory-scale synthesis where the starting alcohol is readily available or can be easily prepared from the N-oxide.
Ultimately, the optimal method will be determined by the specific needs of the researcher or drug development professional. It is recommended to perform small-scale optimization experiments to determine the best conditions for a particular application.
References
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-
PrepChem. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]
- European Patent Office.
- Google Patents. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine.
- European Patent Office.
-
International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]
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-
Organic Syntheses. PREPARATION OF SUBSTITUTED PYRIDINES via REGIOCONTROLLED [4 + 2] CYCLOADDITIONS OF OXIMINOSULFONATES: METHYL 5-METHYLPYRIDINE-2-CARBOXYLATE. [Link]
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-
Wikipedia. 2-Chloromethylpyridine. [Link]
-
Scribd. Free Radical Chlorination by Sulfuryl Chloride. [Link]
-
MDPI. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. [Link]
- Journal of the Chemical Society, Transactions (RSC Publishing
A Comparative Guide to the Crystal Structure Analysis of 2-(Chloromethyl)-3,5-dimethylpyridine Derivatives
Introduction
2-(Chloromethyl)-3,5-dimethylpyridine and its derivatives are pivotal intermediates in the synthesis of various pharmaceutical compounds. The precise solid-state structure of these molecules, governed by their crystal lattice, profoundly influences their physicochemical properties, including solubility, stability, and bioavailability. Consequently, a comprehensive analysis of their crystal structure is not merely an academic exercise but a critical step in drug development and quality control. This guide provides an in-depth comparison of the primary analytical techniques employed for the crystal structure elucidation of these pyridine derivatives, offering insights into the causality behind experimental choices and presenting supporting data for informed decision-making.
The importance of understanding the crystalline form of an active pharmaceutical ingredient (API) cannot be overstated. Different crystalline forms, known as polymorphs, can exhibit distinct physical properties. For pyridine derivatives, which are known to form various coordination complexes and supramolecular architectures, a thorough structural characterization is essential.[1][2] This guide will delve into the methodologies that enable researchers to achieve a comprehensive understanding of these complex structures.
Core Analytical Techniques: A Comparative Overview
The characterization of this compound derivatives relies on a suite of analytical techniques. While single-crystal X-ray diffraction stands as the definitive method for structure determination, spectroscopic and thermal analysis methods provide complementary and often crucial information.
Single-Crystal X-ray Diffraction (SCXRD)
The Gold Standard for Unambiguous Structure Elucidation
SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal.[3] It provides unequivocal information about bond lengths, bond angles, and the overall molecular conformation, which are critical for understanding the molecule's reactivity and interactions.[4][5]
Causality Behind Experimental Choices in SCXRD:
The success of an SCXRD experiment is fundamentally dependent on the quality of the single crystal. The choice of crystallization method is therefore a critical first step.
-
Solvent Selection: The principle of recrystallization is based on the differential solubility of the compound at different temperatures.[6] A suitable solvent will dissolve the compound when hot but not at room temperature, allowing for the slow formation of well-ordered crystals upon cooling.[7][8] For pyridine derivatives, a range of solvents from polar (e.g., ethanol, methanol) to non-polar (e.g., hexane, chloroform) should be screened.[9]
-
Crystallization Techniques:
-
Slow Evaporation: This is a common and often effective method where the solvent is allowed to evaporate slowly from a saturated solution, leading to crystal growth.[4]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a "poor" solvent in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the solution reduces the compound's solubility, promoting crystallization.[9]
-
Liquid-Liquid Diffusion: A layered approach where a solution of the compound is carefully overlaid with a less dense, miscible "poor" solvent. Crystals form at the interface as the solvents slowly mix.[9]
-
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The crystal is typically cooled in a stream of cold nitrogen gas (around 100-150 K) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is used to collect diffraction data as the crystal is rotated.[1]
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and the space group. The atomic positions are then determined and refined to generate the final crystal structure.
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the chemical structure and bonding within the molecule, complementing the data obtained from SCXRD.[2][3]
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the molecular structure of the synthesized pyridine derivatives in solution.[10] The chemical shifts, coupling constants, and integration of the signals provide a detailed picture of the connectivity of atoms.
b. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[10] Characteristic vibrational frequencies can confirm the presence of C-Cl, C-N, and aromatic C-H bonds, which is particularly useful for verifying the successful synthesis of the target compound.[11]
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for investigating the thermal stability and phase behavior of the crystalline material.[12]
a. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[12] It is used to determine melting points, detect polymorphic transitions, and assess the purity of the sample. For instance, a sharp melting endotherm on a DSC thermogram is indicative of a highly crystalline and pure compound.[13]
b. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated.[12] This technique is used to determine the thermal stability of the compound and to identify the temperature at which decomposition occurs.[14] For pyridine derivatives, TGA can reveal the loss of volatile components or the onset of thermal degradation.[15]
Experimental Protocol: Thermal Analysis (DSC & TGA)
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an aluminum pan.[14]
-
Instrument Setup: The instrument is calibrated using standard reference materials.[14] A controlled atmosphere (e.g., nitrogen) is established.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.[14][15]
-
Data Analysis: The resulting thermograms are analyzed to determine transition temperatures and mass loss events.
Comparative Data Summary
The following table summarizes the key information that can be obtained from each analytical technique for this compound derivatives.
| Analytical Technique | Information Obtained | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, polymorphism.[11][16] | Definitive and unambiguous structural information. | Requires high-quality single crystals, which can be challenging to grow. |
| NMR Spectroscopy (¹H, ¹³C) | Molecular structure in solution, connectivity of atoms.[10] | Provides detailed structural information in the solution state. | Does not provide information about the solid-state packing. |
| FTIR Spectroscopy | Presence of functional groups.[3] | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, purity.[17] | Quantitative thermal data, sensitive to polymorphism. | Does not provide direct structural information. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature.[14][15] | Determines the upper-temperature limit for handling and storage. | Does not provide information on structural changes before decomposition. |
Conclusion
A multi-technique approach is indispensable for the comprehensive crystal structure analysis of this compound derivatives. While single-crystal X-ray diffraction provides the ultimate structural elucidation, spectroscopic and thermal analysis techniques offer crucial complementary data regarding the compound's identity, purity, and thermal behavior. By judiciously selecting and integrating these methods, researchers and drug development professionals can gain a thorough understanding of the solid-state properties of these important pharmaceutical intermediates, thereby ensuring the development of safe, stable, and effective drug products.
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A Comparative Guide to the Synthesis of 2-(Chloromethyl)pyridine and 2-(Chloromethyl)pyrimidine: Routes, Mechanisms, and Practical Considerations
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, pyridine and pyrimidine rings are privileged structures, forming the core of numerous biologically active compounds.[1] The functionalization of these rings is a key strategy for modulating pharmacological activity, and the introduction of a reactive chloromethyl group at the 2-position creates a versatile synthetic handle for further elaboration. 2-(Chloromethyl)pyridine and 2-(Chloromethyl)pyrimidine are thus critical building blocks, serving as precursors for a wide range of pharmaceuticals and agrochemicals.[2][3]
This guide provides an in-depth comparative study of the synthetic methodologies for these two essential intermediates. While the synthesis of 2-(chloromethyl)pyridine is well-documented, procedures for its pyrimidine analogue are less prevalent in the literature, presenting a challenge for researchers.[4] We will dissect the most effective synthetic routes, explain the underlying reaction mechanisms, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.
Part 1: The Synthetic Landscape of 2-(Chloromethyl)pyridine
The synthesis of 2-(chloromethyl)pyridine is a mature field with several established routes. The choice of method often depends on the available starting material, scale, and desired purity. The two most prominent strategies begin with either 2-methylpyridine (2-picoline) or 2-(hydroxymethyl)pyridine.
Route A: From 2-Methylpyridine via N-Oxidation
A highly efficient and selective method involves the N-oxidation of 2-methylpyridine, followed by a rearrangement reaction with a chlorinating agent.[5][6]
-
N-Oxidation: 2-methylpyridine is first oxidized to 2-methylpyridine N-oxide, typically using hydrogen peroxide in acetic acid.[7][8] This step is crucial as it activates the methyl group for subsequent functionalization. The introduction of the N-oxide bond alters the electronic distribution of the ring, making the protons of the adjacent methyl group more acidic and susceptible to reaction.
-
Chlorination/Rearrangement: The N-oxide is then treated with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[4][6] This step proceeds through a rearrangement mechanism where the N-oxide oxygen attacks the chlorinating agent, ultimately leading to the formation of 2-(chloromethyl)pyridine. The use of a base like triethylamine is often employed to neutralize the acidic byproducts.[6] This route is favored for its high selectivity and excellent yields, often exceeding 90%.[6]
Route B: Direct Chlorination of 2-(Hydroxymethyl)pyridine
The most direct approach is the conversion of commercially available 2-(hydroxymethyl)pyridine to the target chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[7] This is a classic transformation of an alcohol to an alkyl chloride.
The causality behind this choice of reagent lies in its mechanism. Thionyl chloride reacts with the alcohol to form an intermediate alkyl chlorosulfite.[9] This conversion transforms the hydroxyl group, a poor leaving group, into the chlorosulfite group, which is an excellent leaving group. The subsequent displacement by a chloride ion proceeds readily, driven by the formation of stable gaseous byproducts, SO₂ and HCl.[10] This methodology is straightforward and generally provides high yields, making it a workhorse for laboratory-scale synthesis.
Caption: Decision workflow for synthesizing 2-(chloromethyl)pyridine.
Part 2: The Synthetic Landscape of 2-(Chloromethyl)pyrimidine
In stark contrast to its pyridine counterpart, the synthesis of 2-(chloromethyl)pyrimidine is not as extensively reported, requiring researchers to draw parallels from established methods.[4] The most viable and logically sound approach mirrors Route B for the pyridine analogue: the chlorination of a hydroxymethyl precursor.
Primary Route: Chlorination of 2-(Hydroxymethyl)pyrimidine
This strategy is the most effective and commonly proposed method.[11] It involves a two-step process:
-
Synthesis of 2-(Hydroxymethyl)pyrimidine: This key intermediate is not as readily available as its pyridine analogue and must often be synthesized. A standard method is the reduction of a suitable precursor, such as a pyrimidine-2-carboxylic acid ester, using a reducing agent like sodium borohydride.[11]
-
Chlorination with Thionyl Chloride: Similar to the pyridine synthesis, 2-(hydroxymethyl)pyrimidine is subsequently chlorinated using thionyl chloride (SOCl₂) in an anhydrous solvent.[11] The reaction proceeds via the same mechanism, converting the alcohol to the desired chloride. The final product is typically isolated as its hydrochloride salt to improve stability.[11]
Due to the electron-deficient nature of the pyrimidine ring, 2-(chloromethyl)pyrimidine is a highly reactive alkylating agent and can be susceptible to hydrolysis.[12] Proper handling and storage, typically at low temperatures (-20°C) under anhydrous conditions, are critical to maintain its integrity.[13][14]
Part 3: Comparative Analysis: Pyridine vs. Pyrimidine Synthesis
While both syntheses can culminate in a similar chlorination step, the differences in the electronic nature of the rings and the availability of starting materials create important distinctions.
Mechanistic Considerations: The SOCl₂ Chlorination
The conversion of a primary alcohol to an alkyl chloride with SOCl₂ typically proceeds via an Sₙ2 mechanism.[10] The alcohol's oxygen atom attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion. This forms a protonated alkyl chlorosulfite intermediate. A base, such as pyridine or triethylamine (or even the chloride ion itself), deprotonates the intermediate. The newly freed chloride ion then acts as a nucleophile, attacking the carbon atom in a backside attack and displacing the chlorosulfite group, which decomposes into SO₂ and another chloride ion.
The key difference between the pyridine and pyrimidine substrates lies in the nucleophilicity of the starting alcohol. The two nitrogen atoms in the pyrimidine ring exert a stronger electron-withdrawing effect than the single nitrogen in the pyridine ring. This reduces the electron density on the hydroxymethyl group's oxygen atom, making 2-(hydroxymethyl)pyrimidine a weaker nucleophile than 2-(hydroxymethyl)pyridine. Consequently, its initial reaction with SOCl₂ may require slightly more forcing conditions (e.g., longer reaction times or gentle heating) to proceed to completion.
Conversely, the same electron-withdrawing effect makes the resulting 2-(chloromethyl)pyrimidine a more potent electrophile. The carbon of the chloromethyl group is more electron-deficient, rendering it more susceptible to nucleophilic attack and contributing to its higher reactivity and lower stability compared to 2-(chloromethyl)pyridine.[12]
Data and Practicality Comparison
| Feature | 2-(Chloromethyl)pyridine Synthesis | 2-(Chloromethyl)pyrimidine Synthesis | Rationale & References |
| Starting Material | 2-Methylpyridine or 2-(Hydroxymethyl)pyridine; both widely available. | 2-(Hydroxymethyl)pyrimidine; often requires synthesis from precursors like pyrimidine-2-carboxylates. | Availability confirmed by chemical supplier catalogs. Pyrimidine precursor synthesis is documented.[11] |
| Primary Route | N-Oxidation/Rearrangement or Direct Chlorination of Alcohol. | Direct Chlorination of Alcohol. | Multiple high-yield routes exist for pyridine.[5][7][15] The alcohol chlorination is the most reliable for pyrimidine.[4][11] |
| Key Reagents | H₂O₂, Acetic Acid, POCl₃, or SOCl₂. | NaBH₄, Ester Precursor, SOCl₂. | Reagents are standard for the respective transformations.[6][11] |
| Reported Yield | Generally high, often 80-95%.[6][7] | Moderate to good; dependent on the two-step sequence. Overall yields of 70-85% are achievable.[16] | Yields for pyridine synthesis are well-established. Pyrimidine yields are based on analogous reactions. |
| Product Stability | Moderately stable; typically stored as the hydrochloride salt.[17] | Reactive and moisture-sensitive; requires storage as the HCl salt at low temperatures (-20°C). | The hydrochloride salt enhances shelf life.[17] Pyrimidine derivative's instability is noted.[12][13] |
| Safety Concerns | Use of corrosive and toxic chlorinating agents (POCl₃, SOCl₂).[11] | Use of corrosive SOCl₂; highly reactive final product.[11][13] | Thionyl chloride reacts violently with water to release toxic gases (HCl, SO₂).[11] |
Part 4: Validated Experimental Protocols
The following protocols are presented as self-validating systems, with each step designed to drive the reaction to completion, as monitored by standard analytical techniques like Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride from 2-(Hydroxymethyl)pyridine
This protocol details the direct chlorination of 2-(hydroxymethyl)pyridine.
Materials:
-
2-(Hydroxymethyl)pyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dry Acetone
-
Dry Hydrogen Chloride (gas or solution in dioxane)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-(hydroxymethyl)pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 5-10 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess SOCl₂.
-
Dissolve the resulting crude oil in a minimal amount of dry acetone.
-
Bubble dry hydrogen chloride gas through the solution (or add a saturated solution of HCl in dioxane) until precipitation is complete.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold, dry acetone, and dry under vacuum to yield 2-(chloromethyl)pyridine hydrochloride as a solid.[15] A typical yield is around 80%.[7]
Caption: Experimental workflow for the synthesis of 2-(chloromethyl)pyridine HCl.
Protocol 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride from 2-(Hydroxymethyl)pyrimidine
This protocol details the chlorination of 2-(hydroxymethyl)pyrimidine.[11]
Materials:
-
2-(Hydroxymethyl)pyrimidine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Diethyl Ether
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser connected to a gas trap, add anhydrous toluene.
-
Add thionyl chloride (1.2 eq) to the toluene and stir.
-
Dissolve 2-(hydroxymethyl)pyrimidine (1.0 eq) in a separate portion of anhydrous toluene and add it to the dropping funnel.
-
Add the 2-(hydroxymethyl)pyrimidine solution dropwise to the stirred thionyl chloride solution at room temperature. An exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows the reaction is complete. The product hydrochloride may precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. Wash the solid thoroughly with anhydrous diethyl ether to remove any residual toluene and unreacted starting materials.
-
Dry the product under vacuum to yield 2-(chloromethyl)pyrimidine hydrochloride.
Conclusion
The synthesis of 2-(chloromethyl)pyridine is a well-trodden path with multiple high-yielding options, allowing for flexibility based on available precursors. In contrast, the synthesis of 2-(chloromethyl)pyrimidine demands a more linear approach, typically necessitating the prior synthesis of the 2-(hydroxymethyl) intermediate. The core of both preparations, the chlorination with thionyl chloride, highlights a fundamental principle of physical organic chemistry: the electronic nature of the heterocyclic ring directly influences the reactivity of its substituents. The pyrimidine derivative is both more challenging to form from its alcohol precursor and is a more reactive, less stable product. For researchers and drug development professionals, understanding these nuances is critical for successful, safe, and scalable synthesis of these invaluable chemical building blocks.
References
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Technical Guides.
- BenchChem. (2025). Navigating the Synthesis of 2-(Chloromethyl)
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Technical Guides.
-
Wikipedia. (n.d.). 2-Chloromethylpyridine. Wikipedia. [Link]
- Google Patents. (1980). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
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Ash, M. L., & Pews, R. G. (1981). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Journal of Heterocyclic Chemistry. Sourced via ResearchGate. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [Link]
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- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. BenchChem Technical Guides.
-
De Luca, L., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(11), 3288. [Link]
- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. BenchChem Technical Guides.
-
Reagent Guide. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]
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Wasteless Bio. (n.d.). 2-(Chloromethyl)pyridine hydrochloride, 98%. Wasteless Bio. [Link]
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A Senior Application Scientist's Guide to Purity Analysis of Omeprazole Intermediates: A Comparative Review of Analytical Methods
This guide provides a comprehensive comparison of the principal analytical methods for determining the purity of omeprazole intermediates. As professionals in drug development, we understand that the integrity of an Active Pharmaceutical Ingredient (API) is fundamentally linked to the quality of its precursors. Ensuring the purity of omeprazole intermediates is not merely a procedural step; it is a critical measure to guarantee the safety, stability, and efficacy of the final drug product. This document moves beyond simple protocols to explain the causality behind methodological choices, offering field-proven insights into creating robust, self-validating analytical systems.
The synthesis of omeprazole, a proton pump inhibitor, typically involves the oxidation of a sulfide intermediate. This core reaction and subsequent steps can introduce a variety of impurities, including unreacted starting materials, over-oxidized products (like omeprazole sulfone), and other process-related side products.[1][2] Regulatory bodies, such as those referencing the European Pharmacopoeia (EP), mandate strict control over these impurities.[3][4] Therefore, selecting the appropriate analytical methodology is paramount.
Chapter 1: The Workhorse Method: High-Performance Liquid Chromatography (HPLC)
From an application scientist's perspective, High-Performance Liquid Chromatography, particularly in its reverse-phase (RP-HPLC) modality, is the undisputed gold standard for analyzing omeprazole intermediates. Its power lies in its exceptional resolving capability, allowing for the separation, identification, and quantification of the main intermediate from a complex mixture of structurally similar impurities. This specificity is crucial for developing a "stability-indicating" method—one that proves the drug's stability by resolving it from any potential degradants.
The fundamental principle of RP-HPLC involves partitioning analytes between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[3][5] Compounds with higher polarity elute faster, while less polar compounds are retained longer by the column, enabling effective separation.
Experimental Protocol: A Validated RP-HPLC Method for Impurity Profiling
This protocol is a robust starting point, synthesized from established pharmacopeial methods and validated literature procedures.[3][5][6] The goal is to achieve baseline separation of the primary intermediate from known process impurities.
1. Sample Preparation:
- Accurately weigh and dissolve the omeprazole intermediate sample in a suitable diluent (e.g., a mixture of acetonitrile and a pH-controlled buffer) to a final concentration of approximately 0.2 mg/mL.[3]
- To ensure complete dissolution, sonicate for 5-10 minutes.
- Protect the solution from light using amber glassware, as omeprazole and its related compounds can be light-sensitive.[3]
2. Chromatographic Conditions:
- Instrument: HPLC or UHPLC system with UV/PDA detector.
- Column: Zorbax Extend C18 or equivalent (e.g., 150 mm x 4.6 mm, 5 µm).[5]
- Mobile Phase A: 10 mM Ammonium Bicarbonate Buffer (pH adjusted to 9.5 with triethylamine).[5]
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A gradient is often necessary to resolve both early and late-eluting impurities. A typical gradient might be:
- 0-2 min: 18% B
- 2-10 min: Ramp to 50% B
- 10-12 min: Hold at 50% B
- 12-16 min: Return to 18% B
- 16-18 min: Re-equilibration at 18% B[5]
- Flow Rate: 0.8 - 1.0 mL/min.[3][5]
- Column Temperature: 25-35 °C.[3][5]
- Detection: UV at 280 nm or 302 nm.[5][6]
- Injection Volume: 10-20 µL.
3. System Suitability and Validation:
- Before sample analysis, inject a system suitability solution containing the main intermediate and key known impurities.
- Trustworthiness: The system is considered valid for the run only if critical parameters are met, such as a resolution (Rs) > 2.0 between the closest eluting peaks and a tailing factor < 1.5 for the main peak. This self-validating step ensures the reliability of the data generated.[3]
- The method must be fully validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[7]
Workflow for RP-HPLC Impurity Analysis
Caption: Workflow for omeprazole intermediate purity analysis by RP-HPLC.
Performance Characteristics: HPLC
| Parameter | Typical Value | Rationale / Insight | Source(s) |
| Specificity | High | Able to resolve the main peak from all known impurities and degradants. | [3][5] |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional response of the detector to concentration. | [6][8] |
| LOD | 0.003 - 0.05 µg/mL | High sensitivity allows for the detection of trace-level impurities. | [7][8] |
| LOQ | 0.01 - 0.15 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. | [7][8] |
| Accuracy (% Recovery) | 98 - 102% | Confirms the closeness of the measured value to the true value, assessed by spiking samples with known impurity amounts. | [5][6] |
Chapter 2: Rapid Assessment: UV-Vis Spectrophotometry
UV-Vis Spectrophotometry is a valuable tool for rapid, quantitative assessments, particularly for in-process control where a quick purity check of an isolated intermediate is needed. Its primary advantage is speed and simplicity. However, its significant limitation is the lack of specificity. The method measures the total absorbance of all compounds in the solution that absorb at the chosen wavelength, making it unsuitable for detailed impurity profiling.
The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[9]
Experimental Protocol: Direct UV-Vis Assay
This protocol is designed for a quick assay of a relatively pure intermediate.[10][11]
1. Sample Preparation:
- Prepare a stock solution by accurately weighing ~25 mg of the intermediate and dissolving it in 0.1 N NaOH to make a 100 mL solution. 0.1 N NaOH is a common solvent that ensures the stability of omeprazole-related structures.[9][10]
- Perform a serial dilution with 0.1 N NaOH to obtain a final concentration within the linear range (e.g., 10-18 µg/mL).[10][11]
- Prepare a reagent blank using only 0.1 N NaOH.
2. Spectrophotometric Measurement:
- Instrument: A calibrated double-beam UV-Vis spectrophotometer.
- Wavelength Scan: Scan the sample solution from 200-400 nm against the blank to determine the wavelength of maximum absorbance (λmax). For omeprazole, this is typically around 304-305 nm.[10]
- Measurement: Measure the absorbance of the sample solution at the predetermined λmax.
- Quantification: Calculate the concentration based on a previously established calibration curve (absorbance vs. concentration).
Workflow for UV-Vis Spectrophotometric Assay
Caption: Simplified workflow for purity estimation by UV-Vis spectrophotometry.
Performance Characteristics: UV-Vis Spectrophotometry
| Parameter | Typical Value | Rationale / Insight | Source(s) |
| Specificity | Low | Cannot distinguish between the API and impurities that absorb at the same wavelength. | [9][10] |
| Linearity (r²) | > 0.997 | Good linearity can be achieved in a defined concentration range. | [10][11] |
| LOD | 0.4 - 1.2 µg/mL | Significantly less sensitive than HPLC. | [10] |
| LOQ | 1.3 - 3.4 µg/mL | Suitable for assay but not for trace impurity quantification. | [10] |
| Accuracy (% Recovery) | 98 - 105% | Accuracy is high only if the sample is very pure. | [10][12] |
Chapter 3: Specialized Techniques for Specific Challenges
While HPLC and UV-Vis cover the majority of routine analyses, certain impurities require specialized techniques.
A. Gas Chromatography (GC) for Residual Solvents
Application: The synthesis of omeprazole intermediates often involves organic solvents (e.g., methylene chloride, chloroform).[13] These solvents provide no therapeutic benefit and must be controlled to safe levels. Gas Chromatography, particularly with a headspace autosampler, is the definitive technique for this purpose.
Expert Insight: Direct injection of the non-volatile omeprazole intermediate into a GC is not feasible. Headspace analysis circumvents this by heating the sample in a sealed vial, allowing the volatile solvents to partition into the gas phase (headspace), which is then injected into the GC. This provides a clean, robust analysis of only the volatile components.
B. Chiral HPLC for Enantiomeric Purity
Application: Omeprazole is a chiral molecule, existing as two enantiomers ((R)- and (S)-). The commercially successful drug esomeprazole is the pure (S)-enantiomer. If any intermediate in the synthesis is chiral, its enantiomeric purity must be controlled.
Expert Insight: Chiral HPLC methods use a special column with a chiral stationary phase (CSP), such as an alpha-1-acid glycoprotein (AGP) or a polysaccharide-based phase (e.g., Chiralpak).[14][15] These phases interact differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. This is a highly specialized but critical analysis for ensuring the stereochemical integrity of the final product.
Chapter 4: Comparative Analysis and Method Selection
Choosing the right analytical method is a strategic decision based on the specific question being asked. The table below provides a head-to-head comparison to guide this choice.
Overall Method Comparison
| Attribute | HPLC | UV-Vis Spectrophotometry | Gas Chromatography (GC) | Chiral HPLC |
| Primary Use | Impurity profiling, stability testing, assay | Rapid in-process assay | Residual solvent analysis | Enantiomeric purity |
| Specificity | Very High | Low | Very High (for volatiles) | Very High (for enantiomers) |
| Sensitivity | Very High (ng/mL to low µg/mL) | Moderate (µg/mL) | Very High (ppm levels) | High (µg/mL) |
| Speed | Moderate (15-30 min/sample) | Very Fast (<5 min/sample) | Moderate (15-25 min/sample) | Slow (20-40 min/sample) |
| Cost/Complexity | High | Low | High | Very High |
Decision Flowchart for Method Selection
This flowchart provides a logical pathway for selecting the most appropriate analytical technique based on the specific requirements of the analysis.
Caption: Decision tree for selecting the right analytical method.
Conclusion and Expert Recommendation
In the landscape of pharmaceutical analysis, there is no single "best" method; there is only the most appropriate method for the task at hand. For the comprehensive purity analysis of omeprazole intermediates, a multi-pronged strategy is essential for robust quality control.
My recommendation for any drug development professional is to establish RP-HPLC as the cornerstone of your analytical program . Its unparalleled specificity and sensitivity are non-negotiable for final release testing and stability studies. This should be complemented by headspace GC for diligent control of residual solvents . For rapid, at-line checks during the manufacturing process, UV-Vis spectrophotometry offers an efficient and cost-effective solution , provided its limitations are well understood. Finally, if chiral intermediates are part of your synthetic route, investing in the development of a chiral HPLC method is mandatory.
By judiciously applying this suite of analytical technologies, researchers and scientists can build a comprehensive, data-driven understanding of their intermediates, ensuring the quality and safety of the final omeprazole product.
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Basavaiah, K., & Prameela, H. C. (1997). Spectrophotometric methods for the determination of omeprazole in bulk form and pharmaceutical formulations. Talanta, 44(7), 1211–1217. 12
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BenchChem. (n.d.). A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites. BenchChem Technical Guides. 16
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Schmidt, A. H., & Stanic, M. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America, 32(2).
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Rivai, H., et al. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry. International Journal of Pharmaceutical Sciences and Medicine, 3(3), 20-32.
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IJARST. (2022). A Review on Analytical Method Development and Validation of Omeprazole by UV Spectroscopy Method. International Journal for Advanced Research in Science & Technology.
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Capka, V., & Carter, S. J. (2007). Validation of chromatographic methods: evaluation of detection and quantification limits in the determination of impurities in omeprazole. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-44.
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Darwish, I. A., et al. (2009). New Sensitive Kinetic Spectrophotometric Methods for Determination of Omeprazole in Dosage Forms. International Journal of Analytical Chemistry.
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Molnar-Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
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Popa, D. S., et al. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5).
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Bosch, M. E., et al. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-44.
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Semantic Scholar. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
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Ali, M. M., et al. (2018). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. American Journal of Chemical Engineering, 6(1), 1-6.
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Ilie, M., et al. (2019). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Molecules, 24(18), 3326.
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Daicel Pharma Standards. (n.d.). Omeprazole Impurities Manufacturers & Suppliers.
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El-Kimary, E. R., et al. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. Scientific Reports, 12(1), 13915.
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Kumar, A. (n.d.). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. PharmaTutor.
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Seetharamappa, J., et al. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharmacia Lettre, 4(3), 851-858.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-3,5-dimethylpyridine
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2-(Chloromethyl)-3,5-dimethylpyridine and its associated waste streams. As a reactive chlorinated pyridine derivative, improper handling and disposal of this compound can pose significant risks to personnel and the environment. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in your laboratory.
Core Hazard Profile & Essential Safety Precautions
This compound is an alkylating agent and a pharmaceutical intermediate that demands careful handling.[1][2][3] Its hazard profile necessitates stringent personal protective equipment (PPE) to mitigate exposure risks. The primary hazards, as defined by the Globally Harmonized System (GHS), and the corresponding required PPE are summarized below.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) & Rationale |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4][5][6] | Impervious Gloves (Nitrile or Neoprene): To prevent direct skin contact which can cause irritation. Long-sleeved Lab Coat/Impervious Clothing: To protect arms and body from accidental splashes.[4][6] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[4][5][6] | Tightly Fitting Safety Goggles with Side-Shields: To provide a complete seal around the eyes, protecting them from dust, splashes, and vapors.[7] A face shield should be worn in conjunction with goggles when handling larger quantities. |
| Respiratory Irritation | H335: May cause respiratory irritation.[4][5][6] | Chemical Fume Hood: All handling of solid or solutions should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or vapors.[4] Full-Face Respirator: Required if exposure limits are exceeded or if working outside of a fume hood.[7][8] |
| Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life.[4] | Strict Containment: This underscores the critical importance of preventing any release into the environment. Disposal into sewer systems is strictly prohibited.[7] |
Immediate Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination. The response procedure depends on the scale of the spill.
Step-by-Step Spill Cleanup Workflow
Caption: Workflow for responding to a chemical spill.
Detailed Protocol:
-
Alert & Assess: Immediately alert personnel in the vicinity. Assess the extent of the spill and determine if an evacuation is necessary.
-
Don PPE: Wear all protective equipment as outlined in Table 1 before approaching the spill.[4]
-
Containment: Prevent the spill from spreading. For liquids, use absorbent pads or create a berm with an inert material like sand.
-
Cleanup:
-
Solid Material: Carefully sweep or scoop the material into a designated, sealable hazardous waste container. Use dry cleanup procedures and avoid generating dust.[4]
-
Liquid Solution: Cover the spill with a non-combustible, inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into a designated hazardous waste container.
-
-
Decontamination: Wash the spill area thoroughly with soap and large amounts of water.[4] Collect all cleaning materials and rinsate for disposal as hazardous waste. Do not allow runoff to enter drains.[4]
-
Final Disposal: Securely seal and label the container holding the spill cleanup debris. Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Core Disposal Procedures: A Decision Framework
The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste. Under no circumstances should it be disposed of in the general trash or washed down the sewer.[7]
Disposal Decision Pathway
The following diagram outlines the decision-making process for proper waste management.
Caption: Decision framework for proper waste disposal.
Protocol for Bulk Waste Disposal
This procedure applies to unused or expired reagents, reaction byproducts, and materials from spill cleanup.
-
Waste Collection: Collect all waste containing this compound in a dedicated, chemically compatible, and sealable container.
-
Labeling: Clearly label the container with "Hazardous Waste" and list the chemical constituents, including "this compound."
-
Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
-
Licensed Disposal: The only acceptable final disposal method is through a licensed and certified hazardous waste management company.[7] This ensures the material is transported and destroyed in compliance with all local, state, and federal regulations.
-
Incineration: The recommended destruction method is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[7][9] This is critical for chlorinated compounds to prevent the formation of highly toxic dioxins and to neutralize acidic gases like hydrogen chloride (HCl) that are produced during combustion.[10]
Protocol for Empty Container Disposal
An "empty" container is not truly empty and must be decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a small amount of a suitable laboratory solvent (e.g., acetone or methanol).
-
Collect Rinsate: Each rinse should be collected and added to your hazardous liquid waste stream for disposal via incineration.
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent misuse.
-
Final Disposal: Once decontaminated, the container can be disposed of in the appropriate solid waste stream (e.g., laboratory glass waste), in accordance with your institution's policies.
Regulatory and Safety Justification
Adherence to these protocols is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). OSHA's Hazard Communication Standard requires that workers are informed of the hazards of the chemicals they handle.[11] EPA regulations, under the Resource Conservation and Recovery Act (RCRA), govern the disposal of hazardous waste, including many chlorinated organic compounds.[12][13] By treating this compound as a hazardous waste from cradle to grave, you ensure the protection of all personnel—from the researcher at the bench to the waste handler—and maintain environmental stewardship.
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2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. PubChem, National Institutes of Health. [Link]
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MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Capot Chemical Co., Ltd.. [Link]
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PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Research Journal of Pharmacy and Technology. [Link]
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-(Chloromethyl)-3,5-dimethylpyridine Hydrochloride
As researchers and drug development professionals, our work with novel chemical intermediates is foundational to innovation. 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. However, its utility is matched by a significant hazard profile that demands a meticulous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe handling, grounded in scientific principles and field-proven practices. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
The 'Why': Understanding the Inherent Risks
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific threats posed by this compound hydrochloride. A thorough risk assessment is the first and most critical step. This compound is a solid, often a powder, which presents a dust inhalation hazard. Its primary dangers, as identified in safety data sheets, include:
-
Severe Eye Damage and Irritation (H318, H319): This is a critical risk. Contact with even small amounts of the dust or a solution can lead to serious, potentially irreversible eye damage.[1][2][3]
-
Skin Irritation and Allergic Reactions (H315, H317): The compound can cause skin irritation and may lead to an allergic skin reaction upon contact.[1][2][3] In some cases, it is listed as causing severe skin burns.[3]
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory system, causing symptoms like coughing and wheezing.[1][2][3][4]
-
Aquatic Toxicity (H413): The compound may cause long-lasting harmful effects to aquatic life, mandating careful disposal.[1]
These hazards dictate that our primary goal is to establish multiple barriers between the chemical and our bodies. PPE is the final, and most personal, of these barriers.
The Core Ensemble: Your Personal Protective Equipment
The selection of PPE is not a matter of preference but a direct response to the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is any risk of splashing or when handling larger quantities.[1][2][5][6][7][8] | This dual-layer protection is essential to mitigate the compound's classification for causing serious eye damage (H318).[1][3] Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves are required. Avoid latex gloves as they may offer insufficient protection.[5][8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[4] | Provides a robust chemical barrier against a compound known to cause skin irritation and potential allergic sensitization.[1] |
| Skin and Body Protection | A fully buttoned, chemical-resistant lab coat is necessary. Ensure sleeves are of adequate length to protect the wrists. | Protects the skin on the arms and torso from accidental contact with dust or splashes.[1][5] |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood to control dust.[1][5] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory.[1][4] | This is a direct control measure against the risk of respiratory tract irritation from inhaling the fine powder.[2][3][4] |
Procedural Blueprint: A Safe Handling Workflow
Adherence to a strict, sequential workflow is critical for minimizing exposure risk. The following protocol outlines the key steps for safely weighing and preparing a solution of this compound hydrochloride.
Step-by-Step Handling Protocol
-
Preparation and Pre-Checks:
-
Designate a specific work area, preferably within a chemical fume hood.
-
Ensure the fume hood is functioning correctly (check airflow monitor).
-
Gather all necessary equipment (spatulas, weigh boat, beaker, solvent, etc.) and place them inside the hood.
-
Confirm the location of the nearest safety shower and eyewash station.[9]
-
Don all required PPE as outlined in the table above.
-
-
Chemical Handling (Inside Fume Hood):
-
Carefully open the container, avoiding any puff of dust.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Perform this action slowly and deliberately to minimize dust generation.
-
Once weighed, carefully transfer the solid into the destination vessel.
-
Slowly add the desired solvent to the vessel, allowing the solid to dissolve.
-
-
Post-Handling and Cleanup:
-
Decontaminate any equipment that came into contact with the chemical.
-
Place all disposable contaminated items (e.g., weigh boat, gloves) into a designated, sealed hazardous waste container.[1]
-
Wipe down the work surface within the fume hood.
-
Properly doff PPE, removing gloves last using a technique that avoids touching the outer surface.[4]
-
Wash hands thoroughly with soap and water immediately after the procedure is complete.[1][2]
-
Visualized Workflow for Safe Handling
The following diagram illustrates the logical sequence of operations for safely handling this compound hydrochloride.
Caption: Logical workflow for the safe handling of this compound HCl.
Contingency Planning: Emergency and Spill Response
Preparedness is key to mitigating the severity of an incident.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][4][9] Seek immediate medical attention without delay.[1]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation or a rash develops.[1][2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][4]
-
Minor Spills (Solid): If a small amount of solid is spilled inside a fume hood, gently sweep it up using dry cleanup procedures to avoid generating dust.[1] Place the material and cleaning supplies into a sealed container for hazardous waste disposal.
-
Major Spills: Evacuate the immediate area and alert others. Contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[1]
End-of-Life Protocol: Waste Disposal
All materials contaminated with this compound hydrochloride, including unused product, empty containers, and disposable PPE, must be treated as hazardous waste.[2]
-
Segregation: Keep this waste stream separate from other laboratory waste.
-
Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][10][11] Never pour this chemical or its solutions down the drain.[1][4][10]
By integrating these principles of hazard awareness, correct PPE selection, procedural discipline, and emergency preparedness into your daily laboratory operations, you can handle this compound hydrochloride with the confidence that comes from a deep and actionable understanding of safety.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
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Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. NJ.gov. [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. [Link]
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Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Capot Chemical. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
